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Cerium(iv)tert-butoxide

Cat. No.: B13806073
M. Wt: 436.60 g/mol
InChI Key: FTMDFNSUOMSORS-UHFFFAOYSA-N
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Description

Contextualization of Tetravalent Lanthanide Organometallic Chemistry

The organometallic chemistry of lanthanides has historically been dominated by the trivalent (+3) oxidation state, which is thermodynamically stable for all elements in the series. rsc.org However, there is a growing interest in exploring the chemistry of lanthanides in less common oxidation states, such as +2 and +4, due to their unique electronic structures and potential for novel reactivity. rsc.orgnih.gov Among the lanthanides, cerium is a notable exception, as it can readily access the +4 oxidation state, making it a focal point for the study of tetravalent lanthanide chemistry. rsc.org The strong oxidizing nature of the Ce(IV) ion, coupled with the reducing properties of many carbon-based ligands, presents significant challenges in the synthesis of stable organocerium(IV) compounds. rsc.org

Despite these challenges, the development of tetravalent organolanthanide complexes is driven by their potential applications in various fields. researchgate.net The unique electronic configurations of tetravalent lanthanide ions, such as Ce(IV) (4f⁰) and Tb(IV) (4f⁷), give rise to distinct physicochemical properties. rsc.org These properties are of fundamental interest and hold promise for applications in areas like catalysis, materials science, and magnetism. mdpi.comchemrxiv.orgsrce.hr The exploration of non-Ce(IV) tetravalent lanthanide complexes, though still in its nascent stages, has revealed intriguing electronic interactions and stability, further underscoring the potential of this area of research. nih.gov

Significance of Cerium(IV) tert-butoxide in Contemporary Chemical Research

Cerium(IV) tert-butoxide, with the chemical formula Ce(O-t-Bu)₄, stands out as a crucial precursor and versatile reagent in modern chemical research. cymitquimica.com Its significance stems from its role as a soluble source of cerium(IV), a strong one-electron oxidant widely used in organic synthesis, materials science, and industrial catalysis. mdpi.comresearchgate.net The tert-butoxide ligands in Ce(O-t-Bu)₄ confer solubility in organic solvents, a critical property for its application in various chemical transformations and as a precursor for the synthesis of advanced materials. cymitquimica.com

This compound is particularly valuable in the preparation of ceria (CeO₂) nanoparticles and thin films. mdpi.comcymitquimica.comresearchgate.net Ceria-based materials are integral components in automotive catalytic converters, solid oxide fuel cells, and as catalysts for a range of oxidation reactions. mdpi.comsrce.hrosti.gov The use of Cerium(IV) tert-butoxide in techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) allows for the controlled growth of high-purity ceria films with desirable properties. researchgate.netatomiclayerdeposition.com Furthermore, the reactivity of the tert-butoxide groups enables their participation in hydrolysis and condensation reactions, making it a key component in sol-gel processes for materials synthesis. cymitquimica.com

Scope and Research Objectives for Cerium(IV) tert-butoxide Investigations

The investigation of Cerium(IV) tert-butoxide encompasses a broad range of research objectives aimed at understanding its fundamental chemistry and expanding its applications. A primary focus is on the development of reliable and high-yield synthetic routes to this compound and its derivatives. acs.orgresearchgate.net While synthetic methods exist, they often face challenges related to precursor purity and reaction conditions, highlighting the need for optimized and reproducible procedures. researchgate.net

A significant area of research involves the detailed structural and spectroscopic characterization of Cerium(IV) tert-butoxide and its reaction products. Understanding the coordination environment of the cerium center and the nature of the cerium-oxygen bonds is crucial for predicting its reactivity and designing new catalysts and materials. acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H40CeO4 B13806073 Cerium(iv)tert-butoxide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H40CeO4

Molecular Weight

436.60 g/mol

IUPAC Name

cerium;2-methylpropan-2-ol

InChI

InChI=1S/4C4H10O.Ce/c4*1-4(2,3)5;/h4*5H,1-3H3;

InChI Key

FTMDFNSUOMSORS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Ce]

Origin of Product

United States

Synthetic Strategies and Methodologies for Cerium Iv Tert Butoxide Derivatives

Homoleptic Cerium(IV) tert-Butoxide Synthesis

Homoleptic cerium(IV) tert-butoxide, Ce(O-t-Bu)4, is a fundamental starting material. researchgate.net Due to the coordination unsaturation of the cerium center, it often exists as solvated adducts or dimeric structures like [Ce2(O-t-Bu)8]. electronicsandbooks.com Its synthesis is challenging and requires stringent anhydrous conditions to prevent the formation of oxo-alkoxide clusters. nih.gov

Salt metathesis is a common and direct route for generating cerium(IV) alkoxides. jcu.edu.au This method typically involves the reaction of a soluble cerium(IV) salt with an alkali metal alkoxide. A widely used precursor is Ceric Ammonium (B1175870) Nitrate (B79036) (CAN), (NH4)2Ce(NO3)6. nih.govd-nb.info The reaction of CAN with potassium tert-butoxide (KO-t-Bu) or sodium tert-butoxide (NaO-t-Bu) in a suitable solvent like tetrahydrofuran (B95107) (THF) yields the desired cerium(IV) tert-butoxide. nih.govatomiclayerdeposition.com The purity of the alkali metal alkoxide is crucial for the success of this reaction, as partially hydrolyzed reagents can significantly lower the yield. researchgate.net The product is often isolated as a solvated adduct, for example, Ce(O-t-Bu)4(py)2 when pyridine (B92270) is used. nih.gov

Table 1: Examples of Salt Metathesis Reactions for Homoleptic Cerium(IV) tert-Butoxide

Cerium PrecursorAlkoxide ReagentSolventProductReference
Ceric Ammonium Nitrate (CAN)Potassium tert-butoxide (KO-t-Bu)PyridineCe(O-t-Bu)4(py)2 nih.gov
Ceric Ammonium Nitrate (CAN)Potassium tert-butoxide (KO-t-Bu)THF[Ce(O-t-Bu)4] (in situ) atomiclayerdeposition.com
Ceric Ammonium Nitrate (CAN)Sodium tert-butoxide (NaO-t-Bu)THFCe(O-t-Bu)4(THF)2 researchgate.net

Protonolysis offers an alternative pathway that often provides cleaner reactions and higher yields. This strategy involves the reaction of a cerium precursor containing a proton-accepting ligand, such as an amide, with tert-butanol (B103910) (t-BuOH). jcu.edu.auelectronicsandbooks.com A notable example is the advanced synthesis of the dimeric, homometallic derivative [Ce2(O-t-Bu)8] starting from the heteroleptic cerium(IV) amide [Ce(O-t-Bu)2{N(SiMe3)2}2]. electronicsandbooks.com The addition of two equivalents of tert-butanol to this amide precursor results in the exclusive formation of the homoleptic tert-butoxide complex through the elimination of bis(trimethylsilyl)amine. electronicsandbooks.com This method leverages the stability of the Ce-O bond formed at the expense of the Ce-N bond. The amide starting material itself is accessible via a salt metathesis reaction between [Ce(O-t-Bu)2(NO3)2(THF)2] and LiN(SiMe3)2. electronicsandbooks.com

Table 2: Protonolysis Route for Homoleptic Cerium(IV) tert-Butoxide

Cerium PrecursorReagentSolventProductReference
[Ce(O-t-Bu)2{N(SiMe3)2}2]tert-butanolNot specified[Ce2(O-t-Bu)8] electronicsandbooks.com
[Ce{N(SiHMe2)2}4]tert-butanolPyridine[Ce(O-t-Bu)4(py)4] jcu.edu.au

Alcohol exchange (alcoholysis) represents another key synthetic tool. This equilibrium-driven process can be used to synthesize cerium(IV) tert-butoxide from other cerium alkoxides. A classic method reported by Bradley et al. involved refluxing cerium(IV) isopropoxide, [Ce2(O-i-Pr)8(HO-i-Pr)2], in a mixture of tert-butanol and benzene. electronicsandbooks.com The repeated fractional distillation of the volatile components drives the reaction toward the formation of the more sterically hindered tert-butoxide. electronicsandbooks.com

Conversely, and more commonly, Ce(O-t-Bu)4 serves as an excellent precursor for the synthesis of other homoleptic cerium(IV) alkoxides via alcohol exchange. researchgate.netresearchgate.net Reaction with donor-functionalized alcohols like 1-methoxy-2-methylpropan-2-ol (Hmmp) or 1-(dimethylamino)propan-2-ol (Hdmap) leads to the formation of new alkoxide complexes, such as [Ce(mmp)4] and [Ce(dmap)4], which are valuable precursors for chemical vapor deposition (CVD). atomiclayerdeposition.comresearchgate.net

Table 3: Alcohol Exchange Involving Cerium(IV) tert-Butoxide

Starting AlkoxideAlcohol ReagentConditionsProductPurposeReference
[Ce2(O-i-Pr)8(HO-i-Pr)2]tert-butanolReflux in benzene[Ce2(O-t-Bu)8]Synthesis of Ce(O-t-Bu)4 electronicsandbooks.com
[Ce(O-t-Bu)4]HmmpNot specified[Ce(mmp)4]Synthesis from Ce(O-t-Bu)4 researchgate.netresearchgate.net
[Ce(O-t-Bu)4]HdmapNot specified[Ce(dmap)4]Synthesis from Ce(O-t-Bu)4 researchgate.netresearchgate.net

Heteroleptic Cerium(IV) tert-Butoxide Complexes

Heteroleptic complexes, which contain a mixture of different ligands, offer the ability to fine-tune the steric and electronic properties of the cerium center. These mixed-ligand species are crucial for creating precursors with tailored volatility, stability, and reactivity.

A variety of heteroleptic cerium(IV) complexes incorporating tert-butoxide ligands have been synthesized. These often serve as stable, isolable intermediates or as precursors for further reactions. The compound [Ce(O-t-Bu)2(NO3)2(THF)2] is a key example, serving as a versatile starting material for both homoleptic and other heteroleptic species. mdpi.com It can be synthesized via salt metathesis and is used to generate organometallic derivatives. mdpi.comresearchgate.net

Lewis acid-base reactions provide a route to heterobimetallic alkoxides. For instance, in-situ generated Ce(O-t-Bu)4(THF)2 reacts with bi- and trivalent metal alkoxides like [Al(O-t-Bu)3]2 or [Ge(O-t-Bu)2]2 to yield volatile products with general formulas such as MCe(O-t-Bu)7 and MCe(O-t-Bu)6. nih.gov The addition of neutral donor ligands to the homoleptic dimer [Ce2(O-t-Bu)8] also leads to heteroleptic adducts, such as [Ce2(O-t-Bu)8(L)] where L can be tert-butanol or benzophenone (B1666685). electronicsandbooks.com In one case, the reaction of CAN with KO-t-Bu in THF in the presence of silicone grease serendipitously produced the unusual siloxide-alkoxide complex [Ce2(O-t-Bu)4{Me2Si(O-t-Bu)O}2(NO3)2]. d-nb.info

The synthesis of organometallic cerium(IV) complexes, which feature a direct cerium-carbon bond or interaction, is limited by the lack of suitable starting materials and the highly oxidizing nature of the Ce(IV) ion. researchgate.netmdpi.com However, heteroleptic tert-butoxide precursors have enabled significant progress in this area.

A successful strategy involves a salt metathesis approach using the mixed-ligand complex Ce(O-t-Bu)2(NO3)2(THF)2. mdpi.comresearchgate.net Its reaction with potassium salts of substituted cyclopentadienes, such as potassium trimethylsilylcyclopentadienide (KCp'), in THF yields the cerium(IV) metallocene (Cp')2Ce(O-t-Bu)2. mdpi.com This reaction demonstrates the utility of a stable, mixed-ligand precursor to access organometallic derivatives where the nitrate ligands are displaced by cyclopentadienyl (B1206354) groups while the tert-butoxide ligands remain coordinated to the cerium center. mdpi.comresearchgate.net

Table 4: Synthesis of an Organometallic Cerium(IV) tert-Butoxide Adduct

Cerium PrecursorOrganometallic ReagentSolventProductReference
Ce(O-t-Bu)2(NO3)2(THF)2KCp' (Potassium trimethylsilylcyclopentadienide)THF(Cp')2Ce(O-t-Bu)2 mdpi.comresearchgate.net

Multi-Metallic Cerium(IV) tert-Butoxide Architectures

The inherent Lewis acidity and coordination unsaturation of cerium(IV) tert-butoxide make it an excellent building block for constructing complex multi-metallic assemblies. These architectures are typically formed through Lewis acid-base reactions with other metal alkoxides, leading to heterobimetallic and heterotrimetallic systems with unique structural and reactive properties.

Synthesis of Heterobimetallic Cerium(IV) tert-Butoxide Systems

The synthesis of heterobimetallic cerium(IV) tert-butoxide compounds is primarily achieved through the reaction of an in situ generated cerium(IV) tert-butoxide precursor with various mono-, di-, and trivalent metal alkoxides. nih.gov A common precursor, Ce(O(t)Bu)4(THF)2, is generated in situ and readily reacts in Lewis acid-base type interactions. nih.gov

This methodology has been successfully employed to create a range of volatile heterobimetallic products. For instance, reactions with trivalent metal alkoxides like [Al(O(t)Bu)3]2 and [Fe(O(t)Bu)3]2 yield compounds with the general formula MCe(O(t)Bu)7. nih.gov Similarly, reactions with divalent metal alkoxides such as [Ge(O(t)Bu)2]2, [Sn(O(t)Bu)2]2, and [Pb(O(t)Bu)2]3 produce derivatives with the formula MCe(O(t)Bu)6. nih.gov These reactions are typically high-yielding. nih.gov

Furthermore, a heterometallic derivative involving a monovalent metal, KCe2(O(t)Bu)10, has been synthesized through the reaction of Cerium Ammonium Nitrate (CAN) with potassium tert-butoxide (KO(t)Bu). nih.gov The addition of neutral donor ligands can also modify these bimetallic structures. The dimeric complex [Ce2(OtBu)8] reacts with ligands (L) like tert-butanol (HOtBu) or benzophenone (OCPh2) to form adducts of the type [Ce2(OtBu)8(L)]. electronicsandbooks.com

The table below summarizes the synthesis of various heterobimetallic cerium(IV) tert-butoxide systems.

Cerium(IV) PrecursorMetal Alkoxide ReactantResulting Heterobimetallic CompoundReference
Ce(O(t)Bu)4(THF)2 (in situ)[Al(O(t)Bu)3]2AlCe(O(t)Bu)7 nih.gov
Ce(O(t)Bu)4(THF)2 (in situ)[Fe(O(t)Bu)3]2FeCe(O(t)Bu)7 nih.gov
Ce(O(t)Bu)4(THF)2 (in situ)[Ge(O(t)Bu)2]2GeCe(O(t)Bu)6 nih.gov
Ce(O(t)Bu)4(THF)2 (in situ)[Sn(O(t)Bu)2]2SnCe(O(t)Bu)6 nih.gov
Ce(O(t)Bu)4(THF)2 (in situ)[Pb(O(t)Bu)2]3PbCe(O(t)Bu)6 nih.gov
Cerium Ammonium Nitrate / KO(t)BuKO(t)BuKCe2(O(t)Bu)10 nih.gov

These compounds have been characterized through various methods including mass spectroscopy and single-crystal X-ray diffraction analysis. nih.gov

Generation of Heterotrimetallic Cerium(IV) tert-Butoxide Compounds

The synthetic utility of heterobimetallic cerium(IV) alkoxides extends to the formation of even more complex heterotrimetallic architectures. nih.gov Specific bimetallic precursors, such as GeCe(O(t)Bu)6 and SnCe(O(t)Bu)6, can be further reacted to incorporate a third metal center. nih.gov

The generation of these termetallic compounds has been demonstrated by reacting the germanium and tin heterobimetallic complexes with molybdenum hexacarbonyl (Mo(CO)6) in boiling toluene. nih.gov This reaction results in the formation of trimetallic complexes with the general formula (CO)5MoM(μ2-O(t)Bu)3Ce(O(t)Bu)3, where M is either Ge or Sn. nih.gov In these structures, the molybdenum atom is coordinated to the second metal (Ge or Sn) which, in turn, is linked to the cerium atom via three bridging tert-butoxide groups. nih.gov

The synthesis of these heterotrimetallic compounds is detailed in the table below.

Heterobimetallic PrecursorReactantResulting Heterotrimetallic CompoundReference
GeCe(O(t)Bu)6Mo(CO)6(CO)5MoGe(μ2-O(t)Bu)3Ce(O(t)Bu)3 nih.gov
SnCe(O(t)Bu)6Mo(CO)6(CO)5MoSn(μ2-O(t)Bu)3Ce(O(t)Bu)3 nih.gov

The successful synthesis and characterization of these compounds were confirmed by comprehensive spectral studies and single-crystal X-ray diffraction analysis. nih.gov

In Situ Generation and Reactive Intermediates of Cerium(IV) tert-Butoxide

The synthesis of many complex cerium(IV) tert-butoxide derivatives relies on the in situ generation of reactive precursors. nih.gov A key intermediate, the tetrahydrofuran adduct Ce(O(t)Bu)4(THF)2, is often generated in solution and used immediately in subsequent Lewis acid-base reactions to form multi-metallic architectures. nih.gov Another approach involves the in situ synthesis of trivalent [Ce(OtBu)3] from cerium(III) chloride and a potassium alkoxide, followed by oxidation with an agent like mercury(II) chloride to produce the tetravalent cerium tert-butoxide species. jcu.edu.au

In the context of catalysis, reactive intermediates derived from cerium(IV) are crucial. For example, a Ce(IV) catalyst can mediate the C-C bond cleavage of ketones. uantwerpen.be In this process, a cyanohydrin intermediate coordinates with the cerium catalyst, and visible-light-mediated Ce-O bond cleavage generates a reactive O-centered radical species. uantwerpen.be This alkoxyl radical is a key intermediate that initiates further reactions like β-scission. uantwerpen.be Similarly, the oxidation of an in situ-formed cerium(III) lactol complex can produce a Ce(IV) state, which upon photoirradiation, also cleaves at the Ce-O bond to yield a reactive alkoxyl radical. uantwerpen.be

Synthetic Challenges and Decomposition Pathways in Cerium(IV) tert-Butoxide Chemistry

The synthesis and isolation of pure cerium(IV) tert-butoxide compounds present significant challenges, primarily due to their thermal instability and propensity for decomposition. electronicsandbooks.comjcu.edu.au The homoleptic compound [Ce(OtBu)4] is particularly difficult to characterize because it readily forms oxo clusters or solvent adducts to satisfy the coordination number of the cerium center. electronicsandbooks.com

An advanced synthesis for the dimeric derivative [Ce2(OtBu)8] has been developed, but this compound also undergoes decomposition at elevated temperatures. electronicsandbooks.com Variable-temperature NMR spectroscopy has shown that in noncoordinating solvents and at high temperatures, two main decomposition pathways exist: ether elimination and Ce−O bond cleavage. electronicsandbooks.com These processes lead to the formation of mixed-valence cerium(III/IV) oxo-alkoxide clusters, such as [Ce3O(OtBu)10] and [Ce3(OtBu)11]. electronicsandbooks.com The decomposition of [Ce2(OtBu)8] begins around 141-143 °C. electronicsandbooks.com

Synthesis protocols starting from ceric ammonium nitrate (CAN) also face difficulties and are often aggravated by the tendency of the product to decompose into mixed oxidation state cerium(III/IV) oxide species. jcu.edu.au Generally, derivatization of Ce(IV) precursors can be complicated by the ready oxidizability of incoming ligands, which can lead to the formation of cerium(III) derivatives. researchgate.netresearchgate.net

The table below outlines key decomposition products originating from cerium(IV) tert-butoxide precursors.

PrecursorDecomposition Product(s)Decomposition Pathway/ConditionsReference
[Ce2(OtBu)8][Ce3O(OtBu)10]Ether elimination (thermal) electronicsandbooks.com
[Ce2(OtBu)8][Ce3(OtBu)11]Ce-O bond cleavage (thermal) electronicsandbooks.com
[Ce(OtBu)4] derivativesMixed Ce(III/IV) oxide speciesGeneral decomposition jcu.edu.au

Spectroscopic and Structural Elucidation Methodologies of Cerium Iv Tert Butoxide Systems

Advanced X-ray Diffraction Analysis of Cerium(IV) tert-Butoxide Coordination Environments

X-ray diffraction (XRD) stands as a cornerstone technique for determining the atomic and molecular structure of crystalline materials. Its application to cerium(IV) tert-butoxide systems has been pivotal in understanding their intricate coordination chemistry.

Single-crystal X-ray diffraction is the definitive method for establishing the precise three-dimensional arrangement of atoms within a molecule. This technique has been instrumental in characterizing a variety of cerium(IV) tert-butoxide complexes, including homometallic, heterometallic, and oxo-alkoxide clusters.

For instance, the reaction of Cerium Ammonium (B1175870) Nitrate (B79036) with potassium tert-butoxide can yield the homometallic species Ce(OtBu)4(NC5H5)2 and the heterometallic derivative KCe2(OtBu)10, both of which have been characterized by single-crystal X-ray diffraction. nih.gov Similarly, careful handling of cerium(IV) tetrakis(tert-butoxide) in n-heptane led to the isolation and structural determination of the oxo-alkoxide cluster Ce3O(OtBu)9. nih.gov

An advanced synthesis for the homometallic derivative [Ce2(OtBu)8] has been developed, and its structural characterization, along with its decomposition products [Ce3O(OtBu)10] and [Ce3(OtBu)11], has been confirmed through single-crystal X-ray analysis. nih.gov This technique has also been applied to heterovalent complexes and adducts such as [Ce2(OtBu)8(L)] where L can be HOtBu or OCPh2. nih.gov Furthermore, Lewis acid-base reactions of in situ generated Ce(OtBu)4(THF)2 with other metal alkoxides have produced a range of volatile heterobimetallic and trimetallic complexes, whose structures have been elucidated by single-crystal X-ray diffraction. nih.gov

Table 1: Selected Crystallographic Data for Cerium(IV) tert-Butoxide Complexes

CompoundFormulaCrystal SystemSpace GroupReference
Ce(OtBu)4(NC5H5)2C26H46CeN2O4MonoclinicP21/n nih.gov
KCe2(OtBu)10C40H90Ce2KO10TriclinicP-1 nih.gov
[Ce2(OtBu)8]C32H72Ce2O8Not specifiedNot specified nih.gov
[Ce3(OtBu)11]C44H99Ce3O11Not specifiedNot specified nih.gov

Note: Detailed crystallographic parameters such as unit cell dimensions and atomic coordinates are typically found in the supporting information of the cited literature.

Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and determining various properties of bulk materials, such as grain size and lattice strain. In the context of cerium(IV) tert-butoxide, PXRD is primarily used to characterize the solid-state materials, particularly cerium oxide (CeO2), formed from the decomposition or processing of the precursor.

The thermal treatment of cerium(IV) tert-butoxide leads to the formation of ceria nanoparticles. rsc.org PXRD patterns of these materials typically show diffraction peaks corresponding to the face-centered cubic fluorite structure of CeO2. researchgate.netnist.gov The positions and broadening of the diffraction peaks can provide information about the crystallite size and lattice parameters. For instance, the diffraction peaks for cubic CeO2 are expected at 2θ values of approximately 28.5°, 33.0°, 47.5°, and 56.3°, corresponding to the (111), (200), (220), and (311) planes, respectively. researchgate.net Analysis of commercial 'cerium(III) carbonate hydrate' by synchrotron powder X-ray diffraction revealed it to be a mixture containing a significant portion of cubic cerium(IV) oxide. nrel.gov

Table 2: Representative PXRD Peaks for CeO2

2θ (degrees)Miller Indices (hkl)
~28.5(111)
~33.0(200)
~47.5(220)
~56.3(311)

Note: The exact 2θ values can vary slightly depending on the instrument and experimental conditions.

When cerium(IV) tert-butoxide is used as a precursor for the deposition of thin films, specialized XRD techniques are required for their characterization. Glancing-incidence X-ray diffraction (GIXRD) and X-ray reflectivity (XRR) are powerful, non-destructive methods for analyzing the structure and properties of thin layers.

GIXRD, also known as grazing-incidence X-ray diffraction, is particularly suited for the analysis of polycrystalline thin films. semanticscholar.orgscirp.org By using a small, fixed angle of incidence for the X-ray beam, the penetration depth is limited, making the technique surface-sensitive and ideal for studying the crystalline phases and texture of thin films without significant interference from the substrate. scirp.orgmeasurlabs.com This is crucial for films derived from cerium(IV) tert-butoxide, where understanding the orientation and crystallinity of the resulting ceria layer is important for its application.

X-ray reflectivity (XRR) is used to determine the thickness, density, and surface/interface roughness of thin films. ceriumlabs.com This technique measures the specularly reflected X-ray intensity from a surface at very small angles. The resulting interference pattern can be modeled to extract detailed information about the film's layered structure. XRR is applicable to single or multilayered films and can be used for films that are crystalline, polycrystalline, or amorphous. ceriumlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Analysis of Cerium(IV) tert-Butoxide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. For diamagnetic cerium(IV) complexes, 1H and 13C NMR provide valuable information about the ligand environment.

The 1H NMR spectrum of a simple cerium(IV) tert-butoxide species would be expected to show a singlet for the methyl protons of the tert-butoxide groups. For example, the related hafnium(IV) tert-butoxide, Hf(OtBu)4, exhibits a singlet at approximately 1.33 ppm in C6D6. nih.gov Similarly, the 13C NMR spectrum would show signals for the quaternary and methyl carbons of the tert-butoxide ligand, with the quaternary carbon appearing around 75.5 ppm and the methyl carbons around 33.2 ppm for Hf(OtBu)4 in C6D6. nih.gov

In more complex systems, such as the heterometallic derivative KCe2(OtBu)10, NMR spectroscopy is used alongside X-ray diffraction for comprehensive characterization. nih.gov Variable-temperature NMR studies have been employed to investigate the decomposition processes of [Ce2(OtBu)8] in non-coordinating solvents, providing insights into the solution-phase behavior of these complexes under thermal stress. nih.gov

Vibrational Spectroscopy Applications in Cerium(IV) tert-Butoxide Chemistry

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides information about the chemical bonds and functional groups present in a molecule.

FTIR spectroscopy is a versatile technique used to identify the chemical bonding in solids, liquids, and gases. ceriumlabs.com In the study of cerium(IV) tert-butoxide and its derivatives, FTIR is used to confirm the presence of the tert-butoxide ligands and to characterize the resulting materials after thermal decomposition.

The FTIR spectrum of a compound containing tert-butoxide ligands will show characteristic C-H and C-O stretching and bending vibrations. After conversion to cerium oxide, the FTIR spectrum is dominated by a broad absorption band at low wavenumbers (typically below 800 cm-1) corresponding to the Ce-O stretching vibrations in the CeO2 lattice. semanticscholar.orgresearchgate.net Bands related to adsorbed water (O-H stretching around 3400 cm-1 and H-O-H bending around 1630 cm-1) are also commonly observed on the surface of the resulting ceria nanoparticles. semanticscholar.orgresearchgate.net

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm-1)Assignment
~3400O-H stretching (adsorbed water)
~2970, ~2870C-H stretching (tert-butoxide)
~1630H-O-H bending (adsorbed water)
~1360, ~1230C-H bending (tert-butoxide)
~980C-O stretching (tert-butoxide)
< 800Ce-O stretching (in CeO2)

Note: The exact positions of the tert-butoxide ligand vibrations can vary depending on the coordination environment.

Raman Spectroscopy for Cerium(IV) tert-Butoxide Related Materials

Raman spectroscopy is a powerful non-destructive technique for investigating the vibrational properties and crystal structure of materials. In the context of ceria (CeO₂) synthesized from cerium(IV) tert-butoxide precursors, Raman spectroscopy is primarily used to confirm the formation of the fluorite crystal structure and to probe the presence of oxygen vacancies and other defects.

Pure, bulk ceria with a cubic fluorite structure exhibits a single, strong first-order Raman active mode (F₂g symmetry) typically observed around 464 cm⁻¹ researchgate.netmdpi.comcdmf.org.br. This peak is attributed to the symmetric stretching vibration of the Ce-O8 vibrational unit. The position, width, and symmetry of this F₂g mode are highly sensitive to the crystalline quality, particle size, and defect concentration in the ceria lattice mdpi.com.

For nanocrystalline ceria derived from precursors like cerium(IV) tert-butoxide, several changes in the Raman spectrum are typically observed:

Peak Broadening and Asymmetry: As the crystallite size decreases into the nanometer regime, the F₂g peak broadens and becomes asymmetric. This is a result of phonon confinement within the nanocrystals and the relaxation of the q=0 selection rule.

Peak Shift: A shift in the F₂g peak position to lower frequencies (redshift) is commonly observed with decreasing particle size. This redshift is attributed to lattice strain and an increase in the concentration of oxygen vacancies mdpi.com.

Defect-Induced Modes: The presence of oxygen vacancies and Ce³⁺ ions in the ceria lattice, which can be influenced by the synthesis conditions using cerium(IV) tert-butoxide, leads to the appearance of additional weak bands in the Raman spectrum. A band around 550-600 cm⁻¹ is often attributed to defect-induced modes, specifically related to oxygen vacancies mdpi.com.

The table below summarizes typical Raman spectral features observed for nanocrystalline ceria.

Raman Peak Position (cm⁻¹)AssignmentSignificance for Cerium(IV) tert-Butoxide Derived Materials
~464F₂g modeConfirms the cubic fluorite structure of CeO₂.
Broadening of F₂g peakPhonon confinementIndicates nanocrystalline nature of the material.
Redshift of F₂g peakLattice strain, oxygen vacanciesProvides information on particle size and defect concentration.
~550-600Defect-induced modeIndicates the presence of oxygen vacancies and Ce³⁺ ions.

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a surface-sensitive infrared technique particularly well-suited for the analysis of powdered or rough solid samples without extensive sample preparation. For materials derived from cerium(IV) tert-butoxide, DRIFT spectroscopy can provide valuable information about surface functional groups, adsorbed species, and the nature of chemical bonds at the surface.

In the study of ceria-based materials, DRIFT spectroscopy is often employed to investigate:

Surface Hydroxyl Groups: The presence and nature of hydroxyl (-OH) groups on the surface of ceria can be identified by their characteristic stretching vibrations in the 3000-3700 cm⁻¹ region. The positions of these bands can distinguish between different types of hydroxyl groups (e.g., isolated, hydrogen-bonded).

Adsorbed Species: DRIFT spectroscopy is highly effective for studying the adsorption of molecules from the gas or liquid phase onto the surface of ceria. For instance, the interaction of CO₂ with basic sites on the ceria surface leads to the formation of various carbonate and bicarbonate species, which exhibit distinct IR absorption bands in the 1200-1700 cm⁻¹ range.

Residual Organic Moieties: Following synthesis from cerium(IV) tert-butoxide, DRIFT spectroscopy can be used to detect the presence of any residual tert-butoxy (B1229062) or other organic groups that may not have been completely removed during calcination or other post-synthesis treatments.

The table below presents typical DRIFT spectral regions of interest for ceria-based materials.

Spectral Region (cm⁻¹)Assigned Species/VibrationsRelevance to Cerium(IV) tert-Butoxide Derived Materials
3000-3700O-H stretchingCharacterization of surface hydroxyl groups.
1200-1700Carbonate/bicarbonate speciesProbing surface basicity and interaction with CO₂.
2800-3000C-H stretchingDetection of residual organic groups from the precursor.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Probing in Cerium(IV) tert-Butoxide Systems

Both X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and, specifically, the oxidation state of cerium in materials derived from cerium(IV) tert-butoxide. The ability of cerium to readily switch between the +3 and +4 oxidation states is central to many of its applications.

X-ray Absorption Spectroscopy (XAS) , particularly the X-ray Absorption Near Edge Structure (XANES) region, is a bulk-sensitive technique that provides information on the oxidation state and local coordination environment of the absorbing atom. For cerium, the L₃-edge XANES spectrum is most commonly used. The spectrum of Ce⁴⁺ is characterized by a strong white line (an intense peak at the absorption edge), while the spectrum of Ce³⁺ exhibits a much weaker feature at a slightly lower energy. By performing a linear combination fitting of the experimental spectrum with reference spectra of Ce³⁺ and Ce⁴⁺ standards, the relative proportion of each oxidation state in the bulk of the material can be quantified researchgate.net.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. The Ce 3d core level spectrum is complex due to final state effects, but it provides a detailed fingerprint of the Ce³⁺ and Ce⁴⁺ oxidation states. The Ce 3d spectrum is typically deconvoluted into multiple pairs of spin-orbit split peaks (3d₅/₂ and 3d₃/₂) corresponding to different final states for Ce³⁺ and Ce⁴⁺ researchgate.netthermofisher.com. The relative areas of the peaks associated with each oxidation state are used to calculate the surface concentration of Ce³⁺ and Ce⁴⁺. It is important to note that X-ray irradiation during XPS measurements can sometimes induce the reduction of Ce⁴⁺ to Ce³⁺, which must be considered during data acquisition and analysis researchgate.net.

The following table summarizes the key features used in XAS and XPS to determine the cerium oxidation state.

TechniqueSpectral FeatureInterpretation
XAS (L₃-edge)Strong white lineCharacteristic of Ce⁴⁺.
Weaker, lower energy featureCharacteristic of Ce³⁺.
XPS (Ce 3d)Multiple spin-orbit split peaksDeconvolution allows for quantification of surface Ce³⁺ and Ce⁴⁺.
Peak at ~917 eVA characteristic satellite peak for Ce⁴⁺.

Electron Microscopy for Morphological and Microstructural Characterization of Cerium(IV) tert-Butoxide Derived Materials

Electron microscopy techniques are indispensable for visualizing the morphology, size, and crystal structure of materials synthesized from cerium(IV) tert-butoxide at the micro- and nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the atomic lattice of crystalline materials. For ceria nanoparticles derived from cerium(IV) tert-butoxide, HRTEM is used to:

Determine Particle Size and Shape: HRTEM images allow for the precise measurement of the size and observation of the morphology (e.g., spherical, cubic, rod-like) of individual nanocrystals nih.govscielo.org.mxresearchgate.net.

Visualize Crystal Structure: The atomic arrangement in the nanocrystals can be directly observed, and the measured lattice spacings can be used to identify the crystal structure, confirming the formation of the cubic fluorite phase of CeO₂ mdpi.com.

Identify Crystal Defects: HRTEM can reveal the presence of crystal defects such as dislocations, stacking faults, and grain boundaries.

Scanning Electron Microscopy (SEM) is used to obtain images of the surface topography and morphology of materials over a larger area than HRTEM. For materials derived from cerium(IV) tert-butoxide, such as thin films or powders, SEM is used to:

Assess Film Quality: For thin films, SEM can be used to assess the uniformity, thickness, and presence of cracks or other defects.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional topographic map of a surface. For thin films or coatings prepared from cerium(IV) tert-butoxide, AFM is used to:

Quantify Surface Roughness: AFM provides quantitative data on the surface roughness at the nanoscale researchgate.net.

Image Surface Features: AFM can image surface features with high resolution, complementing the information obtained from SEM. In some cases, atomic or near-atomic resolution can be achieved on very flat surfaces.

The table below outlines the primary applications of these electron microscopy techniques for the characterization of ceria-based materials.

TechniqueInformation ObtainedRelevance for Cerium(IV) tert-Butoxide Derived Materials
HRTEMParticle size and shape, crystal structure, lattice defects.Nanoscale characterization of individual crystallites.
SEMSurface morphology, grain size and distribution, film quality.Microscale characterization of surfaces and powders.
AFM3D surface topography, surface roughness.Quantitative analysis of surface features and texture.

Mass Spectrometry for Molecular Identification and Cluster Analysis of Cerium(IV) tert-Butoxide Species

Mass spectrometry serves as a critical analytical technique for the molecular identification and cluster analysis of cerium(IV) tert-butoxide and its derivatives. This methodology provides essential information on the molecular weight, structure, and aggregation state of these compounds in the gas phase. The ionization of cerium(IV) tert-butoxide species, often achieved through techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can lead to the formation of various ionic species. The subsequent analysis of their mass-to-charge ratio (m/z) allows for the elucidation of their composition.

In the analysis of cerium alkoxides, fragmentation patterns can be complex. The high energy required for ionization can induce the fragmentation of the molecular ion. Common fragmentation pathways for metal alkoxides include the loss of intact alkoxy groups or the elimination of smaller neutral molecules such as alkenes and water, which arise from rearrangements.

Research into heterometallic cerium(IV) tert-butoxides has successfully utilized mass spectrometry to confirm the formation of complex cluster structures. For instance, the reaction of Ce(OtBu)4(THF)2 with various metal alkoxides has led to the formation of volatile heterometallic species. Mass spectrometry has been instrumental in characterizing these products, confirming the incorporation of different metals into the cerium-tert-butoxide framework.

One notable example is the characterization of an oxo-alkoxide cluster, Ce3O(OtBu)9, which was identified from a solution of cerium(IV) tetrakis(tert-butoxide). Furthermore, the formation of heterobimetallic derivatives such as KCe2(OtBu)10 has also been confirmed through spectral studies including mass spectrometry. The technique has also been applied to identify termetallic complexes, for example, (CO)5MoM(μ2-OtBu)3Ce(OtBu)3 where M can be Germanium (Ge) or Tin (Sn).

Electrochemical Investigations of the Ce(IV)/Ce(III) Redox Couple in Cerium(IV) tert-Butoxide Systems

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of the Ce(IV)/Ce(III) couple in various chemical environments. While much of the existing literature focuses on aqueous systems due to applications in areas like redox flow batteries, studies in non-aqueous solvents are crucial for understanding the intrinsic electrochemical behavior of cerium(IV) tert-butoxide and related alkoxide systems. The choice of solvent and supporting electrolyte significantly influences the redox potential and the kinetics of the electron transfer process.

In non-aqueous media, such as tetrahydrofuran (B95107) (THF), the Ce(IV)/Ce(III) redox couple in cerium complexes exhibits quasi-reversible behavior. The formal potential (E1/2) of this redox couple is highly sensitive to the ligand environment surrounding the cerium center. For instance, in a series of cerium complexes with redox-active ligands, the E1/2 for the Ce(IV)/Ce(III) couple was observed to shift depending on the specific ligand structure and the presence of other ions.

For a cerium(III) complex in THF, the Ce(IV)/Ce(III) couple was identified at an E1/2 of -0.87 V versus the ferrocene/ferrocenium (Fc/Fc+) couple. Upon modification of the ligand sphere, this potential shifted to -0.68 V. For a related cerium(IV) derivative, the E1/2 was found at -0.84 V. These shifts highlight the influence of the coordination environment on the stability of the different oxidation states of cerium.

Studies on other cerium(IV) alkoxide complexes have also provided insights into their redox behavior. For example, cerium(IV) dialkoxide complexes supported by the Kläui tripodal ligand have been synthesized and their redox reactivity explored. These complexes have been shown to be capable of oxidizing other substrates, demonstrating the oxidizing power of the Ce(IV) center in an alkoxide environment. The electrochemical behavior of such systems is critical for their application in catalysis and organic synthesis.

The nature of the Ce(IV)/Ce(III) redox process is generally a one-electron transfer. The separation between the anodic and cathodic peak potentials (ΔEp) in cyclic voltammograms provides information about the reversibility of the redox process. Larger peak separations are indicative of slower electron transfer kinetics or quasi-reversible processes.

Coordination Chemistry and Electronic Structure of Cerium Iv Tert Butoxide

Ligand Coordination Modes and Geometries in Cerium(IV) tert-Butoxide Complexes

The coordination chemistry of cerium(IV) tert-butoxide is characterized by the sterically demanding nature of the tert-butoxide ligand, which significantly influences the geometry and nuclearity of the resulting complexes. The primary coordination mode of the tert-butoxide ligand is as a monodentate anionic ligand, binding to the cerium center through its oxygen atom.

In its simple adducts, cerium(IV) tert-butoxide often adopts a six-coordinate geometry. For instance, the complex Ce(OtBu)4(py)2, formed with the ancillary ligand pyridine (B92270), exhibits a distorted octahedral geometry around the cerium center. Similarly, adducts with tetrahydrofuran (B95107) (THF), such as Ce(OtBu)4(THF)2, are known to form. The coordination of these neutral donor ligands helps to saturate the coordination sphere of the cerium(IV) ion.

Beyond simple monomeric adducts, cerium(IV) tert-butoxide is a versatile precursor for the formation of multinuclear complexes. The tert-butoxide ligands can act as bridging ligands between two or more cerium centers, leading to the formation of dimers and larger clusters. A notable example is the dimeric complex [Ce2(OtBu)8]. In such structures, the bridging tert-butoxide groups facilitate the close proximity of the metal centers.

Furthermore, the tert-butoxide ligand can participate in the formation of heterometallic complexes. Reactions of cerium(IV) tert-butoxide with other metal alkoxides can lead to the formation of bimetallic or trimetallic species where the tert-butoxide ligand bridges between cerium and another metal atom. For example, heterobimetallic complexes with the general formula MCe(OtBu)(4+x) have been synthesized with metals such as aluminum, iron, germanium, tin, and lead.

In some instances, the tert-butoxide group can exhibit more complex coordination behavior. While typically monodentate, under certain conditions, it can engage in secondary interactions. For example, in a related cerium(IV) tris(tert-butoxy)siloxy complex, one of the siloxy ligands exhibits a κ²-bonding mode, where a tert-butoxy (B1229062) group on the silicon atom also coordinates to the cerium center. This type of interaction highlights the potential for the tert-butoxy group to display coordination flexibility.

The table below summarizes the coordination environments observed in some illustrative Cerium(IV) tert-butoxide complexes.

CompoundCoordination NumberGeometry around Ce(IV)tert-Butoxide Coordination Mode(s)
Ce(OtBu)4(py)26Distorted OctahedralTerminal
Ce(OtBu)4(THF)26OctahedralTerminal
[Ce2(OtBu)8]5Trigonal BipyramidalTerminal and Bridging
KCe2(OtBu)106Distorted OctahedralTerminal and Bridging
AlCe(OtBu)76Distorted OctahedralTerminal and Bridging

Electron Density Distribution and Bonding Analysis in Cerium(IV) tert-Butoxide

The nature of the cerium-oxygen bond in cerium(IV) tert-butoxide is a key aspect of its electronic structure. Computational studies on various cerium(IV) complexes provide insights into the electron density distribution and the roles of different orbitals in bonding.

Natural Bond Orbital (NBO) Analysis

While a specific Natural Bond Orbital (NBO) analysis for cerium(IV) tert-butoxide is not extensively reported in the available literature, studies on analogous cerium(IV) complexes with oxygen-donor ligands, such as the tris(tert-butoxy)siloxy ligand, offer valuable insights. NBO analysis on Ce[OSi(OtBu)3]4 indicates a significant donation of electron density from the siloxy ligand into the unoccupied 6s, 4f, and 5d orbitals of the Ce(IV) center. This suggests that the Ce-O bond possesses a degree of covalent character, with the oxygen atom acting as a strong electron donor towards the electron-deficient cerium(IV) ion. It is reasonable to extrapolate that a similar electron density donation from the oxygen of the tert-butoxide ligand to the cerium center occurs in cerium(IV) tert-butoxide.

Contribution of Cerium 4f and 5d Orbitals to Bonding

The bonding in cerium(IV) complexes is not solely ionic but involves significant contributions from the metal's valence orbitals, particularly the 4f and 5d orbitals. Computational studies on various Ce(IV) complexes have consistently shown that both 4f and 5d orbitals participate in the formation of covalent bonds with ligands.

In Ce(IV) oxo and imido complexes, for instance, there is strong 4f/5d hybridization. The bonding orbitals are often composed of a mixture of these orbitals, with the relative contributions depending on the nature of the ligand and the geometry of the complex. For example, in some Ce(IV) imido complexes, the bonding orbitals have been calculated to have a 60% 4f and 40% 5d character.

Ab initio studies on the Ce-O bond in molecular cerium oxides have further elucidated the role of the 4f orbitals. These studies reveal that the overlap between Ce 4f and O 2p orbitals increases with the coordination number of the cerium atom, enhancing the covalency of the Ce-O bond. While the 4f orbitals in lanthanides are often considered "core-like," in the case of cerium(IV), they are energetically accessible and play a direct role in chemical bonding.

The following table summarizes the key findings regarding the contribution of cerium orbitals to bonding in related Ce(IV) complexes.

Complex TypeKey Finding
Ce(IV) SiloxyEnhanced donation of ligand electron density into unfilled Ce(IV) 6s, 4f, and 5d orbitals.
Ce(IV) Imido/OxoStrong 4f/5d hybridization in the bonding orbitals, with varying contributions depending on the ligand.
Molecular Ce OxidesIncreasing overlap between Ce 4f and O 2p orbitals with higher coordination numbers enhances Ce-O covalency.

Ligand Hemilability and Its Impact on Cerium(IV) tert-Butoxide Reactivity

Hemilability refers to the ability of a multidentate ligand to have one donor atom that can reversibly dissociate from the metal center while another remains coordinated. While the tert-butoxide ligand is monodentate, the concept of hemilability can be extended to describe the dynamic coordination behavior observed in certain cerium(IV) complexes, particularly in the context of redox changes.

Studies on the cerium(IV) complex with the tris(tert-butoxy)siloxy ligand, Ce[OSi(OtBu)3]4, have demonstrated a phenomenon termed "redox-enhanced hemilability". In the Ce(IV) state, one of the tris(tert-butoxy)siloxy ligands coordinates in a bidentate (κ²) fashion, with an additional weak interaction between a tert-butoxy oxygen and the cerium center. Upon reduction to Ce(III), this weak interaction is broken, and all four ligands become monodentate. This change in coordination mode is driven by the change in the electronic properties of the cerium ion.

This redox-modulated coordination switch suggests that the tert-butoxy group, even when part of a larger ligand, can exhibit a form of hemilabile behavior. This dynamic coordination can have a significant impact on the reactivity of the complex. The ability of a ligand to partially dissociate can open up a coordination site on the metal center, facilitating substrate binding and subsequent reactions. In the context of cerium(IV) tert-butoxide, while the tert-butoxide ligands themselves are not classically hemilabile, their lability and potential for dissociation are crucial for the compound's reactivity, such as in ligand exchange reactions and catalysis. The formation of coordinatively unsaturated species through the dissociation of a tert-butoxide ligand is a likely key step in many of its chemical transformations.

Formation and Structural Characteristics of Cerium(IV) Alkoxide Clusters and Coordination Polymers

Cerium(IV) tert-butoxide is a valuable precursor for the synthesis of well-defined cerium-oxo-alkoxide clusters. These clusters are of interest as molecular models for ceria (CeO₂) and as potential catalysts. The formation of these clusters often occurs through controlled hydrolysis or thermolysis of the parent alkoxide.

A key example is the formation of the oxo-alkoxide cluster Ce3O(OtBu)9 from a solution of cerium(IV) tetrakis(tert-butoxide) under stringent anhydrous conditions. This demonstrates that even in the absence of external water, elimination reactions can lead to the formation of oxo bridges. The structure of this cluster features a central oxo ligand coordinated to three cerium atoms, each of which is also coordinated to three terminal tert-butoxide ligands.

Cerium(IV) tert-butoxide also serves as a building block for heterometallic clusters. Its reaction with other metal alkoxides can lead to the formation of clusters containing both cerium and another metal, with the alkoxide ligands bridging the different metal centers.

While the formation of extended coordination polymers directly from cerium(IV) tert-butoxide is less commonly reported, the building block approach using cerium alkoxides is a known strategy for constructing such materials. In a related synthesis, the in-situ oxidation of cerium(III) tert-butoxide in the presence of mercury(II) chloride led to the formation of an unusual ion-separated coordination polymer, [{Ce(OtBu)3(thf)3}2{Hg8Cl18}]. This structure consists of cationic cerium(IV) tert-butoxide units and a polymeric anionic chloridomercurate(II) sheet. This finding highlights the potential for cerium(IV) alkoxide species to be incorporated into extended polymeric structures.

The table below provides examples of clusters derived from cerium(IV) tert-butoxide.

Cluster FormulaKey Structural Features
Ce3O(OtBu)9Trinuclear cerium core with a central μ₃-oxo ligand.
KCe2(OtBu)10Heterometallic cluster with bridging tert-butoxide ligands between potassium and cerium centers.
(CO)5MoM(μ₂-OtBu)3Ce(OtBu)3 (M = Ge, Sn)Trimetallic complexes with bridging tert-butoxide ligands between the different metal centers.

Influence of Ancillary Ligands on Cerium(IV) Stability and Reactivity

Ancillary ligands, which are ligands other than the primary tert-butoxide groups, play a crucial role in modulating the stability and reactivity of cerium(IV) tert-butoxide complexes. These ligands can influence the coordination number and geometry of the cerium center, as well as its electronic properties.

Neutral donor ligands such as pyridine and tetrahydrofuran (THF) are commonly used to stabilize monomeric cerium(IV) tert-butoxide. The formation of adducts like Ce(OtBu)4(py)2 and Ce(OtBu)4(THF)2 results in coordinatively saturated, six-coordinate cerium centers. This saturation enhances the stability of the complex by preventing unwanted side reactions such as oligomerization or decomposition. The choice of ancillary ligand can also subtly influence the reactivity of the complex by altering the steric environment around the metal center and modifying the lability of the tert-butoxide ligands.

The introduction of other anionic ligands in place of one or more tert-butoxide groups leads to the formation of heteroleptic complexes with significantly different properties. For example, the reaction of Ceric Ammonium (B1175870) Nitrate (B79036) with potassium tert-butoxide can lead to mixed-ligand complexes that still contain nitrate ligands, such as [Ce(OtBu)2(NO3)2(THF)2]. The presence of the nitrate ligands can influence the solubility and reactivity of the complex.

Furthermore, the reaction of cerium(IV) tert-butoxide with other metal alkoxides to form heterobimetallic complexes can be viewed as the introduction of a metal-containing ancillary ligand. These modifications can dramatically alter the reactivity of the cerium center. For instance, the formation of a Ge(OtBu)2 unit coordinated to a Ce(OtBu)4 fragment can lead to novel reactivity patterns that are not observed for the homoleptic cerium complex alone.

The table below provides examples of the effect of ancillary ligands on Cerium(IV) tert-butoxide complexes.

Ancillary Ligand(s)Resulting Complex TypeEffect on Stability and Reactivity
Pyridine, THFMonomeric adductsIncreases stability by saturating the coordination sphere; modifies steric environment.
NitrateHeteroleptic mixed-ligand complexesAlters solubility and provides a precursor for further reactivity.
Metal AlkoxidesHeterobimetallic complexesCreates novel bimetallic active sites with potentially unique catalytic properties.

Reactivity and Reaction Mechanisms of Cerium Iv Tert Butoxide

Redox-Mediated Transformations Involving Cerium(IV) tert-Butoxide

The accessibility of both the +4 and +3 oxidation states for cerium is a cornerstone of its chemical reactivity. Cerium(IV) tert-butoxide serves as a potent oxidizing agent in various transformations, a property that is intrinsically linked to the Ce(IV)/Ce(III) redox couple.

Ce(IV)/Ce(III) Cycling in Organic Reactions

Cerium(IV) tert-butoxide is a key precursor in generating catalytically active species for organic reactions, particularly in photocatalysis. researchgate.netacs.org The fundamental principle behind its catalytic activity lies in the reversible cycling between the Ce(IV) and Ce(III) oxidation states. acs.org

A prominent example is the use of Ce(OtBu)4 to generate cerium(IV) carboxylate clusters in situ by reaction with carboxylic acids. researchgate.netresearchgate.netosaka-u.ac.jp These clusters function as effective photocatalysts. The catalytic cycle is initiated by a Ligand-to-Metal Charge Transfer (LMCT) upon irradiation with light, typically blue LEDs. researchgate.netnih.gov This photo-induced process involves the transfer of an electron from a carboxylate ligand to the Ce(IV) center, resulting in the homolytic cleavage of the Ce-O bond. This leads to the reduction of cerium to Ce(III) and the concomitant formation of a carboxyl radical. researchgate.net

The generated carboxyl radical can then participate in various organic transformations, such as decarboxylative oxygenation or lactonization. researchgate.netnih.gov The catalytic cycle is completed by the re-oxidation of the Ce(III) species back to Ce(IV) by an external oxidant, often atmospheric oxygen, allowing for the continuous generation of the active photocatalyst. mdpi.commdpi.com This Ce(IV)/Ce(III) cycling, facilitated by light and an oxidant, makes cerium(IV) tert-butoxide a valuable precursor for sustainable, light-driven organic synthesis. acs.org

The redox potential of the Ce(IV)/Ce(III) couple is a critical factor in these transformations and can be influenced by the ligand environment and the solvent system. researchgate.netnih.govresearchgate.net

Oxidation-State Dependent Molecular Rearrangements

While the Ce(IV)/Ce(III) redox couple is central to many catalytic cycles, specific molecular rearrangements directly dependent on the change in the cerium oxidation state involving the tert-butoxide ligand are less commonly documented in the literature. However, the change in the ionic radius and coordination preferences between Ce(IV) and Ce(III) can influence the stability and structure of intermediates, which could in turn direct the course of a reaction. The reduction of Ce(IV) to the larger Ce(III) ion can lead to changes in the coordination sphere, potentially facilitating ligand dissociation or rearrangement in the substrate.

Hydrolysis and Condensation Reactions of Cerium(IV) tert-Butoxide

Cerium(IV) tert-butoxide is highly susceptible to hydrolysis, a reaction that can be both a challenge in handling the compound and a feature to be exploited for the synthesis of cerium-based materials. The presence of even trace amounts of water can lead to the formation of oxo-bridged species through a series of hydrolysis and condensation steps.

Under strictly anhydrous conditions, the controlled decomposition of cerium(IV) tert-butoxide can lead to the formation of well-defined oxo-alkoxide clusters. For instance, the oxo-alkoxide cluster Ce3O(OtBu)9 was obtained from a solution of cerium(IV) tetrakis(tert-butoxide) in n-heptane when stringent precautions were taken to exclude moisture. nih.gov This suggests that the initial step of hydrolysis involves the reaction of a tert-butoxide ligand with water to form tert-butanol (B103910) and a hydroxo-cerium species. Subsequent condensation between two such hydroxo species, or between a hydroxo species and another alkoxide, eliminates a molecule of water or alcohol, respectively, to form a Ce-O-Ce bridge. This process can continue, leading to the formation of larger polynuclear oxo-alkoxide clusters and ultimately cerium(IV) oxide. The strong driving force for these reactions is the formation of thermodynamically stable Ce-O bonds. The general propensity of Ce(IV) ions to undergo hydrolysis to form cerium oxo clusters (CeOCs) is well-established. frontiersin.orgnih.govnih.gov

Ligand Exchange Reactions of Cerium(IV) tert-Butoxide

The tert-butoxide ligands in Cerium(IV) tert-butoxide can be readily replaced by other ligands through ligand exchange reactions. This reactivity allows for the synthesis of a wide array of cerium(IV) complexes with tailored properties.

The reaction with protic reagents such as alcohols, carboxylic acids, or phenols is a common method for ligand exchange. nih.govnih.gov For example, the in-situ generation of cerium(IV) carboxylate photocatalysts from Ce(OtBu)4 and carboxylic acids is a prime example of a facile ligand exchange process where the tert-butoxide groups are replaced by carboxylate ligands. researchgate.netresearchgate.net Similarly, reactions with other alcohols can lead to the exchange of the tert-butoxide for other alkoxide groups, with the equilibrium being driven by the removal of the more volatile alcohol.

Reactions with other reagents can also lead to the substitution of the tert-butoxide ligands. For instance, related Ce(IV) dialkoxide complexes have been shown to react with acids like HCl or reagents such as methyl triflate (MeOTf) to yield the corresponding dichloride or ditriflate complexes. nih.gov It is anticipated that Cerium(IV) tert-butoxide would exhibit similar reactivity, providing access to a range of Ce(IV) precursors.

Reactions of Cerium(IV) tert-Butoxide with Other Metal Alkoxides

Cerium(IV) tert-butoxide can react with other metal alkoxides in Lewis acid-base type reactions to form heterobimetallic and even trimetallic alkoxide frameworks. These reactions are driven by the formation of bridging alkoxide ligands that link the different metal centers.

Formation of Heterobimetallic Alkoxide Frameworks

The reaction of in situ generated Ce(OtBu)4(THF)2 with a variety of metal alkoxides has been shown to produce volatile heterobimetallic products in high yields. nih.gov The general formula of these products is often MCe(OtBu)(4+x), where M is the second metal and x is its oxidation state.

For example, reactions with trivalent metal alkoxides such as Al(OtBu)3 and Fe(OtBu)3 yield products of the formula MCe(OtBu)7. nih.gov With divalent metal alkoxides like Ge(OtBu)2, Sn(OtBu)2, and Pb(OtBu)2, the resulting complexes have the general formula MCe(OtBu)6. nih.gov

Cerium(IV) tert-butoxide also reacts with copper(I) tert-butoxide, [Cu(OtBu)]4, to produce an alkoxide-bridged tetranuclear cluster, Ce2Cu2(OtBu)10. nih.gov The reaction with potassium tert-butoxide (KOtBu) can lead to the formation of the heterometallic derivative KCe2(OtBu)10. nih.gov These heterometallic structures are of interest for their potential as precursors for mixed-metal oxide materials. ijnrd.org

The following table summarizes some of the reported heterobimetallic frameworks formed from Cerium(IV) tert-butoxide.

Reactant Metal AlkoxideProduct FormulaReference
Al(OtBu)3AlCe(OtBu)7 nih.gov
Fe(OtBu)3FeCe(OtBu)7 nih.gov
Ge(OtBu)2GeCe(OtBu)6 nih.gov
Sn(OtBu)2SnCe(OtBu)6 nih.gov
Pb(OtBu)2PbCe(OtBu)6 nih.gov
[Cu(OtBu)]4Ce2Cu2(OtBu)10 nih.gov
KOtBuKCe2(OtBu)10 nih.gov

Furthermore, some of these heterobimetallic complexes can react further. For instance, GeCe(OtBu)6 and SnCe(OtBu)6 react with Mo(CO)6 to yield termetallic complexes of the formula (CO)5MoM(μ2-OtBu)3Ce(OtBu)3. nih.gov

Formation of Heterotrimetallic Alkoxide Frameworks

Cerium(IV) tert-butoxide serves as a valuable precursor in the synthesis of heterotrimetallic alkoxide frameworks through Lewis acid-base reactions. When in-situ generated Ce(OtBu)₄(THF)₂ is reacted with bivalent and trivalent metal alkoxides, it leads to the formation of volatile heterobimetallic products. nih.gov For instance, reactions with M(OtBu)ₓ (where M can be Ge, Sn, Pb, Al, or Fe) yield compounds with the general formula MCe(OtBu)₄₊ₓ. nih.gov

These bimetallic frameworks can be further functionalized to create trimetallic structures. Specifically, the germanium and tin-containing bimetallic complexes, GeCe(OtBu)₆ and SnCe(OtBu)₆, can react with molybdenum hexacarbonyl, Mo(CO)₆, in boiling toluene. This reaction results in the formation of termetallic complexes with the structure (CO)₅MoM(μ₂-OtBu)₃Ce(OtBu)₃, where M is either Ge or Sn. nih.gov These compounds have been characterized using various analytical techniques, including spectral studies, mass spectroscopy, and single-crystal X-ray diffraction analysis. nih.gov

The formation of these heterometallic structures is a testament to the reactivity of the cerium(IV) center and its ability to coordinate with other metal alkoxides, providing a pathway to complex, multi-element frameworks. The volatility of these products also suggests potential applications in materials science, such as in chemical vapor deposition (CVD).

Role of Cerium(IV) tert-Butoxide in Organometallic Transformations

Cerium(IV) tert-butoxide and its derivatives are significant reagents in the field of organometallic chemistry, primarily serving as precursors for the synthesis of various organocerium(IV) complexes.

Precursor Role in Cerium(IV) Metallocene Synthesis

While the direct use of homoleptic cerium(IV) tert-butoxide as a precursor in metallocene synthesis is not extensively detailed, related cerium(IV) tert-butoxide containing complexes are pivotal in this area. A key precursor, [Ce(OtBu)₂(NO₃)₂(THF)₂], which is derived from ceric ammonium (B1175870) nitrate (B79036) (CAN), has been successfully employed in salt metathesis reactions to synthesize novel cerium(IV) metallocenes. jcu.edu.au

For example, the reaction of this tert-butoxide nitrate precursor with potassium salts of substituted cyclopentadienes leads to the formation of new Ce(IV) metallocene complexes. jcu.edu.au This approach has enabled the isolation and structural characterization of previously inaccessible bis-cyclopentadienyl Ce(IV) compounds. jcu.edu.au The presence of the tert-butoxide ligands in the precursor is crucial for its solubility and reactivity, facilitating the exchange with cyclopentadienyl (B1206354) anions to form the target metallocenes. However, it has been noted that the resulting Ce-O bonds in the metallocene products can be quite inert, highlighting the oxophilic nature of the high-valent cerium. jcu.edu.au

Protonolysis Reactions with Nitrogen-Containing Proligands

Protonolysis reactions involving cerium(IV) tert-butoxide and its derivatives with protic nitrogen-containing ligands offer a route to new cerium(IV) complexes. For instance, attempts to synthesize Ce(IV) amido complexes have been made via protonolysis of a Ce(IV) carbonate complex with compounds containing acidic N-H bonds, such as sulfamic acid, trifluoroacetamide, and trifluoromethanesulfonamide. nih.gov These reactions lead to the formation of new Ce(IV) sulfamate (B1201201) and amido complexes. nih.gov

More directly, protonolysis reactions between Ce(IV) tert-butoxide and 1H-imidazolium- or imidazoline-containing alkoxide proligands have been investigated with the aim of forming Ce(IV)(N-heterocyclic carbene) complexes. ed.ac.uk However, these reactions did not yield the anticipated carbene complexes. Instead, they resulted in the formation of tetravalent cerium imidazolium (B1220033) or imidazolinium adducts, such as [(tBuO)₃Ce(μ-tBuO)₂(μ-HL)Ce(OtBu)₃], where HL represents the imidazolium-containing proligand. ed.ac.uk This outcome underscores the preference for the formation of bridged adducts over direct deprotonation to form a carbene ligand in these specific reaction systems.

Mechanistic Insights into Cerium(IV) tert-Butoxide Mediated Cyclization Reactions

While specific mechanistic studies on cyclization reactions mediated directly by homoleptic cerium(IV) tert-butoxide are not extensively documented, the broader chemistry of Ce(IV) oxidants provides valuable insights into potential mechanisms. The reactivity of Ce(IV) complexes is often dominated by the generation of radical and radical cation intermediates through single electron transfer (SET) processes. lehigh.edu

It is understood that the photoresponsive character of Ce(IV) alkoxides can be utilized for the generation of organic radicals via the homolysis of Ce(IV)-ligand covalent bonds. acs.org This process, which involves the reduction of Ce(IV) to Ce(III), is a key step in many cerium-catalyzed organic transformations. acs.org

Precursor Applications of Cerium Iv Tert Butoxide in Materials Science

Synthesis of Cerium Oxide Nanoparticles and Nanomaterials from Cerium(IV) tert-Butoxide

Cerium(IV) tert-butoxide serves as a valuable precursor for the synthesis of cerium oxide (CeO₂) nanoparticles and nanomaterials. Its use is particularly advantageous compared to more common precursors like ceric ammonium (B1175870) nitrate (B79036), as it allows for more reliable and tailorable properties of the final materials nih.govresearchgate.net. Various synthesis methodologies, including sol-gel processing and solvothermal approaches, have been effectively employed to produce nanoceria with controlled characteristics.

Sol-Gel Processing Routes Utilizing Cerium(IV) tert-Butoxide

The sol-gel process is a versatile wet-chemical technique used for fabricating materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of cerium oxide synthesis, a notable sol-gel route involves the use of acetaldoximate-modified cerium(IV) t-butoxide. nih.gov This method has been successfully used to create CeO₂ by first forming a gel, which is then subjected to further processing. nih.gov

To control the nanoparticle growth and prevent agglomeration during the synthesis, a non-ionic surfactant, such as Pluronic F127, is often incorporated into the precursor mixture. nih.gov The use of cerium(IV) tert-butoxide in these sol-gel formulations is reported to yield more dependable and customizable material properties in comparison to syntheses using ceric ammonium nitrate. nih.govresearchgate.net This approach is considered less energy-intensive and more environmentally friendly for obtaining materials with specified properties based on ceria. researchgate.net

Solvothermal Synthesis Approaches with Cerium(IV) tert-Butoxide

Solvothermal synthesis is another key method for producing cerium oxide nanomaterials, often used in conjunction with sol-gel processing. nih.gov In this approach, the gel obtained from the hydrolysis and condensation of the cerium(IV) tert-butoxide precursor is treated in a solvent at elevated temperatures and pressures. nih.gov

This post-synthesis treatment has been shown to be a critical step in defining the final properties of the ceria nanoparticles. nih.gov For instance, gels have been treated solvothermally in solvents such as ethanol (B145695) or water. nih.gov This process is instrumental in producing ceria with a high specific surface area. nih.gov The solvothermal method offers distinct advantages in the one-step formation of ceria materials, allowing for control over the crystal form and morphology in the nanometer range. researchgate.net

Influence of Precursor and Reaction Conditions on Nanoparticle Morphology and Microstructure

The morphology, microstructure, and ultimately the functional properties of cerium oxide nanoparticles are highly dependent on the precursor composition and the specific reaction conditions employed during and after synthesis. nih.gov The treatment of the gel derived from cerium(IV) tert-butoxide is a crucial factor in determining characteristics like surface area and the proportion of Ce³⁺ ions, which are associated with oxygen vacancies and are key to ceria's catalytic activity. nih.gov

A comparison between different post-synthesis treatments—such as calcination in air or under nitrogen versus solvothermal treatment—reveals significant variations in the resulting material. nih.gov For example, materials treated solvothermally exhibit significantly higher specific surface areas than those that are only calcined. nih.gov The obtained nanoparticles are typically in the size range of 3.5 to 5.5 nm. nih.gov

The table below summarizes the effect of different post-synthesis treatments on the properties of ceria nanoparticles derived from a cerium(IV) tert-butoxide precursor. nih.gov

Post-Synthesis TreatmentSpecific Surface Area (m²/g)Ce³⁺ Proportion (%)Resulting Particle Size (nm)
Solvothermal treatment in ethanol277-3.5 - 5.5
Solvothermal treatment followed by calcination in air180-3.5 - 5.5
Solvothermal treatment in ethanol followed by calcination in air-183.5 - 5.5

Data sourced from Yang et al., 2014. nih.gov

These findings underscore the importance of carefully selecting both the solvent for solvothermal treatment and subsequent calcination steps to tailor the properties of the final ceria nanomaterial for specific applications, such as catalysis. nih.gov

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Cerium Oxide Thin Films

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for depositing thin films with high conformity and thickness control at the atomic level. Metal alkoxides, including tert-butoxide derivatives, are a class of precursors investigated for these processes due to their volatility and ability to decompose cleanly, yielding high-purity materials. researchgate.netosti.gov

Cerium(IV) tert-Butoxide as a Precursor for High-Purity CeO₂ Thin Films

Cerium(IV) alkoxide complexes are valuable as volatile, non-fluorinated sources of cerium for CVD and ALD processes. researchgate.net The use of such precursors allows for the deposition of high-purity cerium(IV) oxide films at relatively low substrate temperatures. researchgate.net ALD, in particular, is a self-limiting technique that enables the growth of highly stoichiometric and uniform thin films at lower temperatures than other vacuum deposition methods. arxiv.org The choice of precursor is critical, and while various cerium sources like β-diketonates and other alkoxides have been reported, tert-butoxides represent a promising class of compounds for these applications. osti.govresearchgate.net The resulting high-purity CeO₂ films are integral to applications in microelectronics, catalysis, and solid oxide fuel cells. arxiv.orgseoultech.ac.kr

Optimization of Deposition Parameters for Cerium(IV) tert-Butoxide Precursors

The optimization of deposition parameters is crucial for controlling the properties of the resulting CeO₂ thin films. Key variables in a CVD or ALD process using a Cerium(IV) tert-butoxide precursor would include substrate temperature, precursor vaporization temperature, carrier gas flow rate, and reactor pressure. researchgate.netresearchgate.net

Substrate Temperature: This parameter influences the film's crystallinity, density, and growth rate. For cerium alkoxide precursors, depositions are often carried out at temperatures below 550 °C. researchgate.net

Precursor Temperature and Carrier Gas Flow: The temperature of the precursor bubbler and the flow rate of the carrier gas (e.g., Argon or Nitrogen) control the concentration of the precursor in the gas phase, which directly affects the film's deposition rate. researchgate.netseoultech.ac.kr

Reactant/Co-reactant: In ALD, the choice and pulse time of the co-reactant (e.g., water, ozone) are critical. The process relies on sequential, self-limiting surface reactions, and optimizing the pulse and purge times is necessary to achieve ideal film growth. arxiv.orgseoultech.ac.kr

Pressure: The total pressure within the reactor can affect the uniformity and morphology of the deposited film. diva-portal.org

By systematically adjusting these parameters, the film's growth rate, uniformity, composition, and microstructure can be tailored to meet the requirements of specific applications. researchgate.netdiva-portal.org

Fabrication of Mixed-Metal Oxide Materials Employing Cerium(IV) tert-Butoxide

Cerium(IV) tert-butoxide, Ce(OtBu)4, serves as a highly effective single-source precursor for cerium dioxide (CeO₂) and is also instrumental in the synthesis of complex mixed-metal oxide materials. Its utility stems from its ability to react with other metal alkoxides to form heterometallic alkoxide compounds. These compounds are single-molecule precursors that contain a precise stoichiometric ratio of the constituent metals, which, upon thermal decomposition, yield homogeneous mixed-metal oxides at lower temperatures than traditional solid-state methods.

The primary route for creating these heterometallic precursors involves Lewis acid-base reactions. In these syntheses, a solution of cerium(IV) tert-butoxide, often stabilized with a solvent like tetrahydrofuran (B95107) (THF) to form an intermediate such as Ce(OtBu)4(THF)₂, is reacted with the alkoxides of other bi- and trivalent metals. nih.gov This approach has been successfully used to create a range of volatile heterobimetallic products with metals including Aluminum (Al), Iron (Fe), Germanium (Ge), Tin (Sn), and Lead (Pb). nih.gov The resulting compounds typically have the general formula MCe(OtBu)(4+x), where 'x' is the valence of the second metal. nih.gov

For instance, the reaction with trivalent metal alkoxides like Al(OtBu)₃ or Fe(OtBu)₃ yields compounds with the formula MCe(OtBu)₇. nih.gov Similarly, reactions with divalent metal tert-butoxides of Germanium, Tin, and Lead produce the corresponding MCe(OtBu)₆ complexes. nih.gov Further reactivity of these bimetallic precursors can lead to even more complex termetallic structures. As an example, the germanium and tin bimetallic complexes can react with molybdenum hexacarbonyl, Mo(CO)₆, to yield termetallic species. nih.gov

The complexation of Ce(OtBu)₄ has also been demonstrated with copper(I) tert-butoxide, [Cu(OtBu)]₄, to produce an alkoxide-bridged tetranuclear cluster, Ce₂Cu₂(OtBu)₁₀. nih.gov These heterometallic alkoxide clusters are valuable as precursors for depositing thin films or fabricating nanoparticle catalysts where uniform distribution of the different metal atoms is critical for performance.

Research Findings on Heterometallic Precursors from Cerium(IV) tert-Butoxide
Reactant Metal AlkoxideResulting Heterometallic ComplexMetal ValencyReference
Al(OtBu)₃AlCe(OtBu)₇Trivalent (Al³⁺) nih.gov
Fe(OtBu)₃FeCe(OtBu)₇Trivalent (Fe³⁺) nih.gov
Ge(OtBu)₂GeCe(OtBu)₆Divalent (Ge²⁺) nih.gov
Sn(OtBu)₂SnCe(OtBu)₆Divalent (Sn²⁺) nih.gov
Pb(OtBu)₂PbCe(OtBu)₆Divalent (Pb²⁺) nih.gov
[Cu(OtBu)]₄Ce₂Cu₂(OtBu)₁₀Monovalent (Cu⁺) nih.gov

Surface Immobilization of Cerium(IV) Oxide Derived from Cerium(IV) tert-Butoxide Precursors

The immobilization of cerium(IV) oxide (ceria, CeO₂) onto various substrates is a key process for creating functional materials for catalysis, electronics, and biomedical applications. Using cerium(IV) tert-butoxide as a precursor offers significant advantages due to its high reactivity and solubility in organic solvents, allowing for controlled hydrolysis and condensation reactions to form CeO₂ nanoparticles directly on a surface. This can be achieved through several strategies, which can be broadly categorized into non-covalent and hydrothermal methods.

Non-Covalent Immobilization Strategies

Non-covalent immobilization involves the physical attachment of pre-formed or in-situ formed CeO₂ nanoparticles to a substrate surface through forces such as van der Waals interactions, electrostatic attraction, or hydrogen bonding. While direct research detailing this strategy specifically for CeO₂ derived from cerium(IV) tert-butoxide is limited, the general principles apply.

The process typically involves two main stages:

Nanoparticle Synthesis : Cerium(IV) tert-butoxide is hydrolyzed to form a colloidal sol of CeO₂ nanoparticles. This is often done via a sol-gel process where the alkoxide precursor reacts with water in a controlled manner.

Surface Adsorption : The substrate is then exposed to the CeO₂ sol. The nanoparticles, possessing a specific surface charge (zeta potential) depending on the pH of the sol, can physically adsorb onto a substrate with an opposite surface charge.

For example, ceria nanoparticles can be stabilized in a colloidal suspension using end-functionalized polymers, such as phosphonated-PEG oligomers. The high affinity of the phosphonate (B1237965) group for the ceria surface suggests a strong electrostatic driving force for adsorption, which is a form of non-covalent interaction. The polymer shell then prevents agglomeration and allows for the stable deposition of individual nanoparticles onto a surface. This approach allows for the creation of a uniform layer of CeO₂ nanoparticles without the need for high-temperature treatments that could damage a sensitive substrate.

Hydrothermal Immobilization Methods

Hydrothermal immobilization is a powerful technique where the synthesis of CeO₂ nanoparticles and their attachment to a substrate occur simultaneously in a heated aqueous or solvent-based solution under pressure. Cerium(IV) tert-butoxide is an excellent precursor for this method.

Research Findings on Hydrothermal/Solvothermal Treatment of Cerium(IV) tert-Butoxide Gels
Post-Synthesis Treatment MethodSolventResulting Material PropertiesReference
Solvothermal Treatment (ST)Ethanol (EtOH)Highest specific surface area (277 m²/g), composed of 3.5–5.5 nm nanoparticles. lrmh.frnih.gov
Hydrothermal Treatment (ST)Water (H₂O)Produces high surface area ceria nanoparticles. lrmh.frnih.gov
ST followed by Air Calcination (ST-AC)Ethanol (EtOH)Surface area of 180 m²/g after removal of organic residues; highest Ce³⁺ proportion (18%). lrmh.frnih.gov

An example of this technique is the in-situ immobilization of CeO₂ nanoparticles onto cellulose (B213188) fiber matrices. osti.gov In such a process, the substrate (e.g., paper) is soaked in the precursor solution and then subjected to low-temperature hydrothermal treatment. This results in the growth and firm anchoring of CeO₂ nanoparticles within the fiber network without the need for binders or linkers. osti.gov

Catalytic Activity and Mechanistic Insights of Cerium Iv Tert Butoxide and Its Derivatives

Heterogeneous Catalysis Using Materials Derived from Cerium(IV) tert-Butoxide

Role of Oxygen Storage Capacity and Ce(III)/Ce(IV) Redox Cycling in Catalytic Performance

The catalytic efficacy of materials derived from Cerium(IV) tert-butoxide, particularly cerium oxide (CeO₂), is intrinsically linked to their oxygen storage capacity (OSC) and the facile redox cycling between Ce(III) and Ce(IV) states. This capability allows cerium-based catalysts to act as an oxygen buffer, storing and releasing oxygen during catalytic reactions. The process involves the reduction of Ce(IV) to Ce(III) with the creation of an oxygen vacancy, followed by the re-oxidation of Ce(III) to Ce(IV) by an oxidizing agent, which replenishes the lattice oxygen. This redox shuttle is fundamental to their function in a wide range of oxidation reactions. mdpi.com

The unique Ce(III)/Ce(IV) redox couple is central to many applications, including chemical oxidation and energy storage. nih.gov The redox potential of this couple can vary significantly depending on the electrolyte and ligand environment, which influences the kinetics of the catalytic process. nih.govosti.gov In heterogeneous catalysis, the presence of oxygen vacancies on the ceria surface, facilitated by the Ce(III)/Ce(IV) cycle, serves as active sites for the adsorption and activation of reactant molecules. mdpi.com For instance, in the oxidation of CO, the redox properties of the CeO₂ support are crucial for the catalyst's performance. nih.gov The ability of cerium to shuttle between these two stable oxidation states enhances the catalytic performance by providing a low-energy pathway for oxidation and reduction steps in a catalytic cycle. mdpi.com

Studies on cerium-based redox flow batteries further highlight the importance of the Ce(III)/Ce(IV) couple. The electrochemical characteristics, such as the oxidation/reduction current ratio, are key performance indicators. mdpi.com The efficiency of these systems depends on the kinetics of the cerium redox reactions, which can be sluggish but are essential for the battery's function. researchgate.net

Table 1: Electrochemical Characteristics of Ce(III)/Ce(IV) Active Species on Various Electrodes Data synthesized from cyclic voltammetry (CV) tests in Ce(NO₃)₃·6H₂O/CH₃SO₃H solution.

Electrode CompositionAnodic Peak Current (Iₐ, mA)Cathodic Peak Current (I꜀, mA)Iₐ/I꜀ Ratio
Carbon Felt2.5-2.41.04
C–TiO₂ Composite3.2-3.01.07
C–TiO₂–PdO Composite3.5-3.21.09

This table illustrates how electrode material influences the redox efficiency of the Ce(III)/Ce(IV) couple, with composite electrodes showing improved performance and more symmetric oxidation/reduction currents. mdpi.com

Synergistic Effects in Hybrid Catalytic Systems Incorporating Cerium(IV) tert-Butoxide Derived Materials

Hybrid catalytic systems that incorporate materials derived from Cerium(IV) tert-butoxide often exhibit synergistic effects, where the combination of components leads to enhanced performance that surpasses the capabilities of the individual materials. Cerium oxide, when used as a support for metal catalysts, can promote catalytic reactions through strong metal-support interactions. mdpi.com These interactions can modify the electronic properties of the active metal and improve its dispersion and stability against sintering. osti.gov

Reduced Graphene Oxide/Cerium Oxide Composites

Composites of cerium oxide (CeO₂) and reduced graphene oxide (rGO), often synthesized using precursors like Cerium(IV) tert-butoxide, are a prime example of synergistic catalysis. The high surface area and excellent electrical conductivity of rGO make it an ideal support for dispersing CeO₂ nanoparticles, preventing their agglomeration and maximizing the number of accessible active sites. acs.org

The synergistic effect in rGO-CeO₂ composites stems from the intimate interface between the two components. This interface facilitates efficient charge transfer, which is crucial for enhancing photocatalytic and electrocatalytic activities. acs.orgresearchgate.net In photocatalysis, for instance, rGO acts as an electron acceptor and transporter, effectively separating the photogenerated electron-hole pairs in CeO₂ and suppressing their recombination. acs.org This leads to a significant enhancement in photocatalytic efficiency for applications like the degradation of organic pollutants and green hydrogen production. acs.orgnih.gov

Furthermore, the combination of CeO₂ and rGO can improve the catalytic activity for various chemical transformations. The oxygen functional groups on the rGO surface can act as anchoring sites for CeO₂ nanoparticles, leading to a stable composite material. ugm.ac.id The catalytic combustion of GO is promoted by CeO₂ particles due to the oxidative activity of the lattice oxygen from the Ce⁴⁺/Ce³⁺ redox transition. mdpi.com These composites have shown superior activity and stability in applications such as formic acid oxidation and the reduction of nitroaromatic compounds. mdpi.comresearchgate.net

Mechanistic Studies of Catalytic Processes Involving Cerium(IV) tert-Butoxide

Mechanistic studies are crucial for understanding and optimizing the catalytic processes involving cerium compounds. These investigations often reveal complex reaction pathways, including the formation of radical intermediates and the involvement of specific electronic transitions.

Ligand-to-Metal Charge Transfer (LMCT) Processes in Photoredox Catalysis

In the realm of photoredox catalysis, cerium(IV) complexes, including those formed from Cerium(IV) tert-butoxide and various ligands, utilize a Ligand-to-Metal Charge Transfer (LMCT) mechanism. nih.gov Upon absorption of light, an electron is transferred from a ligand-based orbital to a vacant orbital on the Ce(IV) center. nih.gov This process results in the reduction of the metal ion to Ce(III) and the generation of an oxidized, ligand-centered radical. nih.govchemrxiv.org

This photoinduced LMCT process is a key step in initiating catalytic cycles for a variety of organic transformations. nih.gov For example, the photolysis of Ce(IV)-alkoxide complexes can lead to the homolytic cleavage of the Ce-O bond, generating a Ce(III) species and a highly reactive alkoxy radical. beilstein-journals.orgd-nb.infonih.gov These alkoxy radicals can then participate in subsequent reactions, such as hydrogen atom transfer (HAT), to functionalize inert C-H bonds. dntb.gov.ua The catalytic cycle is completed by the re-oxidation of Ce(III) back to Ce(IV). Comprehensive mechanistic studies have been undertaken to characterize Ce(IV) alkoxide complexes, evaluate their photoactivity, and understand the kinetic pathways of the transient LMCT excited states. researchgate.net

Radical Chain Oxidation Mechanisms

Cerium(IV) compounds are effective initiators for radical chain oxidation reactions. osti.gov The catalytic cycle often begins with the one-electron oxidation of a substrate by Ce(IV), generating a radical cation intermediate and Ce(III). acs.orgnih.gov This initiation step triggers a chain reaction where radical species propagate.

In the liquid-phase oxidation of hydrocarbons using tert-butyl hydroperoxide (t-BuOOH), ceria nanorods catalyze the reaction via a free-radical mechanism. mdpi.com The process is believed to involve the Ce(III)/Ce(IV) inter-conversion, which mediates the formation of tert-butyl-oxy and tert-butyl-peroxy radicals. These radicals then abstract hydrogen atoms from the hydrocarbon substrate, propagating the radical chain. mdpi.com Similarly, the oxidation of cyclohexane (B81311) with t-BuOOH is widely accepted to proceed through a radical chain mechanism, where the metal catalyst assists in the decomposition of the hydroperoxide to generate oxygen-centered radicals that initiate the chain. osti.gov The nature of the solvent can significantly influence the rate of these Ce(IV)-mediated oxidations and the stability of the radical cation intermediates. acs.orgnih.gov

Computational and Theoretical Investigations on Cerium Iv Tert Butoxide

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of cerium(IV) complexes. While detailed studies focusing exclusively on Cerium(IV) tert-butoxide are not extensively documented, research on analogous Ce(IV) complexes, such as imido, oxo, and other alkoxides, provides a robust framework for understanding its electronic structure and bonding.

Theoretical investigations into Ce(IV) complexes reveal a significant degree of covalent character in the cerium-ligand bonds, which is somewhat unusual for lanthanides, often considered highly ionic. This covalency arises from the mixing of cerium 4f and 5d orbitals with ligand orbitals. Computational analyses of Ce(IV)=N (imido) bonds, for instance, have shown that both 4f and 5d orbitals participate in the bonding, with the 5d contribution often being more significant. For Ce(IV)-oxo moieties, the bonding is characterized by a mix of ionic and covalent interactions, with donor-acceptor behavior where cerium acts as the acceptor into hybrid 5d/4f orbitals.

In the case of Cerium(IV) tert-butoxide, the Ce-O bond is expected to have a similar mixed covalent-ionic character. The overlap between the oxygen 2p orbitals and the cerium 4f/5d orbitals is crucial for the stability of the molecule. DFT calculations on various Ce(IV) complexes help quantify the nature of these interactions.

Table 1: Illustrative DFT-Calculated Orbital Contributions in Ce(IV)=N Bonding

Complex Fragment Ce Orbital Contribution to σ-bond Ce Orbital Contribution to π-bonds
Ce=N 5d, 4f 5d, 4f
% Contribution ~11% ~16%

Note: Data is illustrative and based on studies of Ce(IV) imido complexes, which serve as a model for understanding the involvement of f- and d-orbitals in bonding.

Modeling of Reaction Pathways and Energy Profiles

Modeling the reaction pathways of cerium(IV) compounds is essential for understanding their catalytic activity and reactivity. While specific energy profiles for reactions involving Cerium(IV) tert-butoxide are not widely published, computational studies on related Ce(IV) systems, particularly in oxidation and hydrolysis reactions, offer valuable mechanistic insights.

Cerium(IV) alkoxides are known to participate in photocatalyzed oxidation reactions. Mechanistic proposals, supported by computational principles, suggest the formation of a Ce(IV)-alkoxide complex which, upon photoexcitation via a ligand-to-metal charge-transfer (LMCT) event, undergoes homolysis to generate a reactive alkoxy radical and a Ce(III) species. This pathway is central to the use of cerium compounds in organic synthesis.

Hydrolysis is another critical reaction. The oxo-alkoxide cluster Ce₃O(OᵗBu)₉ can be formed from Cerium(IV) tetrakis(tert-butoxide) under strict anhydrous conditions, indicating a propensity to react with even trace amounts of water. nih.gov DFT investigations into the reaction of water with cerium oxide clusters show that such reactions can be barrierless. chemrxiv.org The process typically involves the initial coordination of a water molecule to the cerium center, followed by proton transfer to form hydroxide (B78521) and hydride intermediates, and ultimately leading to the formation of more stable oxo-bridged species and the release of H₂ or alcohol. chemrxiv.org A similar pathway can be envisaged for the hydrolysis of Cerium(IV) tert-butoxide, leading to the formation of cerium oxo-alkoxide clusters.

Quantum-chemical calculations on the hydrolysis of phosphodiesters catalyzed by Ce(IV) ions have identified a bimetallic hydroxo-cluster, [Ce₂(OH)₄]⁴⁺, as the catalytically active species. nih.gov This study highlights the ability of computational methods to pinpoint active catalysts and elucidate the cooperative roles of multiple metal centers in reaction mechanisms. nih.gov

Prediction of Molecular Properties and Reactivity Trends

DFT calculations have been used to predict the reduction potentials of Ce(IV)/Ce(III) couples in different ligand environments. A correlation has been established where the LUMO energy of the Ce(IV) complex can be used to predict its reduction potential. Studies on Ce(IV) complexes with guanidinate and amide ligands have shown that increasing the number of electron-donating guanidinate ligands leads to a less stabilized Ce(IV) oxidation state and a more positive reduction potential.

Similar trends can be predicted for Cerium(IV) tert-butoxide and its derivatives. The reactivity can be tuned by modifying the ancillary ligands. For example, switching from sandwich (Cp₂Ce(OR)₂) to half-sandwich (CpCe(OR)₃) complexes drastically decreases the electrochemical potential, indicating better stabilization of the cerium(IV) center in the latter. A trend in the stabilization of the +IV oxidation state has been demonstrated in the order of alkoxy > siloxy > aryloxy ligands. These computational insights are crucial for designing Ce(IV) precursors with specific properties, for instance, for applications in Chemical Vapor Deposition (CVD) of CeO₂ thin films.

Quantum Chemical Characterization of Cerium(IV) Oxidation States and Spin States

The accessibility of the +4 oxidation state is a unique feature of cerium among the lanthanides. Quantum chemical methods are indispensable for characterizing this state and understanding its electronic intricacies. researchgate.net

Spectroscopic and computational studies have revealed that many formal Ce(IV) complexes possess a multiconfigurational ground state. This means the electronic structure cannot be described by a single electronic configuration but is a mixture of states, primarily Ce(IV) (4f⁰) and a ligand-to-metal charge-transfer state involving Ce(III) (4f¹). X-ray Absorption Near Edge Structure (XANES) spectroscopy, interpreted with the aid of calculations, can quantify the degree of 4f orbital occupancy (nf), providing a direct measure of this mixing.

DFT and more advanced multireference calculations (like CASSCF) are employed to analyze the spin states and magnetic properties. Many Ce(IV) complexes are diamagnetic (or show temperature-independent paramagnetism) and have a single-reference ground state. researchgate.net However, the nature of the ligands significantly impacts the electronic character. For example, DFT calculations on Ce(IV) nitroxide complexes suggest that the tetrakis(nitroxide) ligand framework provides exceptional stabilization for the +4 oxidation state by allowing effective electron donation into vacant 4f orbitals. This stabilization was quantified to be as high as 2.95 V compared to the standard aqueous potential.

Table 2: Compound Names Mentioned in the Article

Compound Name Formula
Cerium(IV) tert-butoxide Ce(OᵗBu)₄
Cerium(IV) tetrakis(tert-butoxide) Ce(OᵗBu)₄
Cerium oxo-alkoxide cluster Ce₃O(OᵗBu)₉
Cerium(IV) imido complexes [Ce=NR]
Cerium(IV) oxo complexes [Ce=O]
Cerium(IV) guanidinate-amide complexes {[(Me₃Si)₂NC(NⁱPr)₂]ₓCe[N(SiMe₃)₂]₃₋ₓ}⁺
Cerium(IV) nitroxide complex Ce[2-(ᵗBuNO)py]₄
Bis(pentamethylcyclopentadienyl) cerium(IV) alkoxide Cp₂Ce(OR)₂
(Pentamethylcyclopentadienyl) cerium(IV) alkoxide CpCe(OR)₃

Future Research Directions and Emerging Paradigms in Cerium Iv Tert Butoxide Chemistry

Development of Novel Synthetic Methodologies for Enhanced Control

The synthesis of cerium(IV) tert-butoxide and related alkoxides has traditionally been challenging due to the high oxidizing power of Ce(IV) and its propensity for reduction to the more stable Ce(III) state. Recent research has focused on developing more controlled and efficient synthetic routes to access pure, well-defined cerium(IV) alkoxide complexes.

An advanced synthesis for the homometallic derivative octakis(tert-butoxo)dicerium(IV) ([Ce2(OtBu)8]) has been developed starting from [Ce(OtBu)2{N(SiMe3)2}2]. nih.gov This method provides a more controlled route to the dimeric Ce(IV) alkoxide. Structural characterization of the decomposition products of this complex revealed the formation of oxo-alkoxide clusters such as [Ce3O(OtBu)10] and [Ce3(OtBu)11], highlighting the complex equilibria and decomposition pathways that need to be managed during synthesis and handling. nih.gov

Metathesis reactions involving cerium(IV) complexes are often complicated by ligand redistribution and reduction of the cerium center. However, researchers have successfully synthesized heteroleptic ceric siloxides, such as Ce[OSi(OtBu)3]3Cl(thf), through the oxidation of the corresponding Ce(III) precursor. This approach demonstrates the potential of post-synthetic modification of the coordination sphere to access new cerium(IV) alkoxide derivatives with tailored reactivity.

Future work in this area will likely focus on:

The development of low-temperature and highly selective synthetic protocols to minimize side reactions and improve yields.

The use of advanced in-situ characterization techniques, such as variable-temperature NMR spectroscopy, to better understand the reaction intermediates and decomposition pathways. nih.gov

The synthesis of a wider range of homoleptic and heteroleptic cerium(IV) alkoxides with varied steric and electronic properties to fine-tune their reactivity.

Exploration of New Ligand Architectures for Cerium(IV) Stabilization

The stabilization of the +4 oxidation state of cerium is a key challenge in the development of its coordination chemistry. The choice of supporting ligands plays a crucial role in preventing the reduction of Ce(IV) to Ce(III). Consequently, a significant area of research is the design and synthesis of novel ligand architectures that can effectively stabilize the cerium(IV) center.

One successful strategy involves the use of multidentate, electron-donating ligands. The TriNOx3- ligand, for instance, has been shown to stabilize the Ce(IV) oxidation state in a series of [CeIV(TriNOx)X]+/0 complexes. nih.gov The strong donor capacity of this ligand helps to electronically saturate the cerium center, making it less susceptible to reduction. nih.gov

The Kläui tripodal ligand, [Co(η5-C5H5){P(O)(OEt)2}3]- (LOEt-), has been employed to synthesize and study the reactivity of tetravalent cerium alkoxide complexes. nih.govacs.org These complexes have shown capabilities in oxidizing substituted phenols, potentially through a proton-coupled electron transfer pathway. nih.govacs.org

Future directions in this area include:

The design of chelating ligands with tailored steric bulk to kinetically inhibit the decomposition of Ce(IV) complexes. nih.gov

The exploration of ligands with redox-active backbones to participate in multi-electron transformations.

Computational modeling to predict the stabilizing effects of different ligand architectures and guide the synthesis of new complexes. nih.gov

Advanced Design and Engineering of Materials from Cerium(IV) tert-Butoxide Precursors

Cerium(IV) tert-butoxide and related alkoxides are valuable precursors for the synthesis of advanced cerium-based materials, particularly cerium dioxide (CeO2) thin films and nanoparticles. researchgate.netcymitquimica.com These materials have a wide range of applications in catalysis, solid oxide fuel cells, and as high-k gate dielectrics. researchgate.net

Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are powerful techniques for the fabrication of high-purity CeO2 thin films. researchgate.netresearchgate.net The volatility and thermal stability of the cerium precursor are critical for successful film deposition. Researchers have developed novel monomeric Ce(IV) alkoxides with donor-functionalized ligands, such as [Ce(mmp)4] and [Ce(dmap)4], which exhibit improved volatility and serve as excellent precursors for liquid-injection MOCVD and ALD of CeO2. researchgate.net These precursors allow for the deposition of high-purity thin films with low carbon contamination over a wide temperature window. researchgate.net

The use of cerium(IV) tert-butoxide as a precursor also extends to the synthesis of heterometallic and trimetallic alkoxides. nih.gov Lewis acid-base reactions of in-situ generated Ce(OtBu)4(THF)2 with other metal alkoxides have yielded volatile heterometallic products containing aluminum, iron, germanium, tin, and lead. nih.gov These multimetallic precursors open up avenues for the synthesis of mixed-metal oxide materials with tailored catalytic and electronic properties.

Emerging trends in this field involve:

The development of single-source precursors for the deposition of complex mixed-metal oxides with precise stoichiometry.

The use of advanced deposition techniques, such as pulsed direct liquid injection MOCVD, to control the morphology and porosity of the resulting films.

The investigation of the influence of precursor chemistry on the microstructure and properties of the deposited materials.

Comprehensive Mechanistic Elucidation of Complex Catalytic Transformations

Cerium compounds are known for their catalytic activity in a variety of organic transformations, largely due to the reversible Ce(IV)/Ce(III) redox couple. A deeper understanding of the reaction mechanisms is crucial for the rational design of more efficient and selective catalysts.

Recent studies have begun to unravel the mechanistic details of cerium-catalyzed reactions. For example, the excitation of cerium(IV)-benzoate complexes by light can lead to a ligand-to-metal charge transfer (LMCT) process. chemrxiv.org This results in the homolytic cleavage of the oxygen-cerium bond, reducing the metal center and generating a benzoic acid radical that can act as a potent hydrogen atom abstractor. chemrxiv.org

In the context of heterogeneous catalysis, the interaction between cerium oxide and other metals can significantly enhance catalytic activity. In a study of single-site Cu active sites in a metal-organic framework (MOF), a cerium-based MOF support was found to render the copper(II) atoms more reducible, facilitating the decomposition of peroxides and the generation of oxygen-centered radicals for C-H bond scission. mit.edu While not directly involving cerium(IV) tert-butoxide, these findings provide valuable insights into the role of the cerium redox couple in catalytic cycles.

Future research in this area will likely involve:

The use of advanced spectroscopic and computational techniques to identify and characterize reactive intermediates in catalytic cycles.

Kinetic studies to determine the rate-determining steps and the influence of reaction parameters on catalyst performance.

The development of well-defined molecular cerium(IV) catalysts to bridge the gap between homogeneous and heterogeneous catalysis and facilitate mechanistic investigations.

Integration with Sustainable Chemistry Principles and Green Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of inorganic compounds and materials to minimize environmental impact. The development of sustainable synthetic routes for cerium-based materials is an active area of research.

While traditional syntheses of cerium oxide nanoparticles often involve high temperatures and toxic solvents, green synthesis methods utilizing biological resources are gaining traction. nih.gov Plant extracts, for example, can serve as both reducing and stabilizing agents in the synthesis of CeO2 nanoparticles. nih.govnih.gov These methods are often carried out under mild conditions and avoid the use of hazardous reagents. nih.gov

Although these green synthesis methods have not yet been widely applied to the synthesis of molecular precursors like cerium(IV) tert-butoxide, they offer a promising paradigm for future research. The use of biorenewable resources and the development of solvent-free or aqueous synthetic routes could significantly improve the sustainability of cerium chemistry.

Future efforts in this domain will focus on:

The exploration of benign solvents and renewable starting materials for the synthesis of cerium(IV) alkoxides.

The development of catalytic syntheses that minimize waste generation and improve atom economy.

The life cycle assessment of different synthetic routes to identify the most environmentally friendly options.

Interactive Data Tables

Table 1: Comparison of Cerium(IV) Precursors for MOCVD/ALD

PrecursorDeposition TechniqueGrowth Temperature (°C)Film PurityReference
[Ce(mmp)4]MOCVD350-600High, low carbon researchgate.net
[Ce(dmap)4]MOCVD300-600High, low carbon researchgate.net
[Ce(mmp)4]ALD150-350High, low carbon researchgate.net

Table 2: Redox Potentials of Cerium(IV) Complexes

ComplexRedox CouplePotential (V vs. Cp2Fe0/+)Reference
[CeIVCl6]2-/[CeIIICl6]3-Ce(IV)/Ce(III)-0.30 nih.gov
{[(Me3Si)2NC(NiPr)2]CeIV[N(SiMe3)2]2}+Ce(IV)/Ce(III)-0.46 nih.gov
{[(Me3Si)2NC(NiPr)2]2CeIV[N(SiMe3)2]}+Ce(IV)/Ce(III)-0.08 nih.gov
{[(Me3Si)2NC(NiPr)2]3CeIV}+Ce(IV)/Ce(III)+0.01 nih.gov

Conclusion: Advancing the Fundamental and Applied Science of Cerium Iv Tert Butoxide

Summary of Key Research Contributions and Paradigms

Research into Cerium(IV) tert-butoxide has overcome significant synthetic challenges to provide a versatile molecular precursor for cerium-based materials. jcu.edu.au The development of reliable synthetic routes, often starting from ceric ammonium (B1175870) nitrate (B79036) (CAN) or through the oxidation of Ce(III) precursors, has been a critical enabler for the field. jcu.edu.aumdpi.comnih.gov These methods have made accessible a range of homo- and heteroleptic tert-butoxide complexes, allowing for detailed investigation of their structure and reactivity. jcu.edu.au

Key research paradigms have centered on its role as a single-source precursor for cerium(IV) oxide (CeO₂), a technologically vital material. jcu.edu.auchemical-suppliers.eu The use of Cerium(IV) tert-butoxide in sol-gel processing and chemical vapor deposition (CVD) techniques has been a significant contribution, offering molecular-level control over the final properties of the CeO₂ material. nih.govresearchgate.net Research has demonstrated that this precursor route can yield high-purity ceria with tailorable properties. For instance, combined sol-gel and solvothermal processing of acetaldoximate-modified cerium(IV) tert-butoxide has produced ceria nanoparticles (3.5-5.5 nm) with exceptionally high specific surface areas, reaching up to 277 m²/g. nih.gov This contrasts favorably with materials produced from more common inorganic salts. nih.gov

Another major contribution lies in its utility in catalysis. The compound itself exhibits catalytic activity and serves as a potent oxidizing agent. cymitquimica.com More importantly, the ceria derived from it is a cornerstone catalyst in applications ranging from automotive catalytic converters to CO oxidation. jcu.edu.ausrce.hrmdpi.com The high surface area and the accessible Ce³⁺/Ce⁴⁺ redox couple in materials derived from this precursor are crucial for their catalytic efficacy. nih.govmdpi.com

Table 1: Physicochemical Properties of Cerium(IV) tert-butoxide

Property Value Reference
CAS Number 90595-53-2 cymitquimica.com
Molecular Formula C₁₆H₃₆CeO₄ cymitquimica.comalfa-chemistry.com
Molecular Weight 432.57 g/mol cymitquimica.comalfa-chemistry.com
Appearance Colorless to pale yellow liquid cymitquimica.com

| Key Characteristic | Hygroscopic; Soluble in organic solvents | cymitquimica.com |

Outlook for Future Interdisciplinary Research Avenues

The future of Cerium(IV) tert-butoxide research is poised for significant interdisciplinary expansion. A primary avenue lies in the rational design of advanced molecular precursors. By modifying the ligand sphere—for example, by introducing donor-functionalized alkoxide ligands—researchers can fine-tune precursor volatility, stability, and reactivity for advanced deposition techniques like liquid-injection Atomic Layer Deposition (ALD). researchgate.net This would enable the fabrication of ultra-thin, conformal CeO₂ films for applications in microelectronics and protective coatings.

A second promising direction is the synthesis of novel heterometallic and trimetallic alkoxide clusters. Building on established work that combined Ce(IV) tert-butoxide with alkoxides of metals like aluminum, iron, tin, and lead, future research could target materials with unique electronic, magnetic, or catalytic properties. nih.gov These complex, well-defined molecular clusters could serve as ideal single-source precursors for homogeneous mixed-metal oxides, which are often superior catalysts compared to their single-metal counterparts. nih.gov

Furthermore, the application of Cerium(IV) tert-butoxide in organic synthesis remains relatively underexplored. Its inherent oxidizing power, coupled with the ability to engage in ligand-to-metal charge transfer (LMCT) processes, could be harnessed for novel, selective oxidation catalysis. chemrxiv.org Interdisciplinary collaboration between inorganic chemists and organic synthesis specialists could unlock new catalytic cycles for the production of fine chemicals.

Table 2: Research Findings on Ceria (CeO₂) from Cerium(IV) tert-butoxide Precursor

Processing Method Key Additive / Condition Resulting Particle Size Max. Specific Surface Area Key Application Highlighted Reference
Sol-gel & Solvothermal Pluronic F127 surfactant 3.5 - 5.5 nm 277 m²/g CO Oxidation nih.gov
Chemical Vapor Deposition Donor-functionalized ligands Thin Films N/A Microelectronics researchgate.net

Broader Impact on Lanthanide Chemistry and Materials Science

The study of Cerium(IV) tert-butoxide has had a profound impact on the broader fields of lanthanide chemistry and materials science. It represents a significant advancement in the chemistry of high-oxidation-state lanthanides, which is generally challenging due to the dominant +3 oxidation state for most elements in the series. mdpi.com The accessibility and relative stability of Ce(IV) alkoxides have provided a crucial platform for exploring the coordination chemistry, reactivity, and structural diversity of tetravalent lanthanide complexes. jcu.edu.au

In materials science, the paradigm shift from using inorganic salts to employing well-defined molecular precursors like Cerium(IV) tert-butoxide is a critical development. This "bottom-up" approach provides unparalleled control over the purity, stoichiometry, and nanostructure of the final material. ntu.edu.sgresearchgate.net The ability to produce high-surface-area, nanocrystalline ceria has directly impacted technologies that rely on this material's unique properties. nih.govnih.gov

Ceria (CeO₂) is a material of immense importance, utilized as a catalyst for automotive exhaust treatment, a component in solid oxide fuel cells, a UV absorbent, and a polishing agent in the semiconductor industry. srce.hrmdpi.comwikipedia.orgmq.edu.au The development and understanding of Cerium(IV) tert-butoxide as a high-purity precursor have been instrumental in advancing these applications by enabling the production of materials with enhanced performance, stemming directly from their controlled synthesis. nih.govmdpi.com Therefore, the chemistry of this specific compound not only enriches the fundamental knowledge of lanthanides but also provides a direct and impactful pathway to fabricating one of the most versatile and important functional oxides.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage conditions for Cerium(IV) tert-butoxide to ensure stability in laboratory settings?

  • Methodological Answer : Cerium(IV) tert-butoxide should be stored in a dry, inert atmosphere (e.g., argon or nitrogen glovebox) at temperatures below 25°C. Avoid exposure to moisture, acids, alcohols, and halogenated solvents, as these may trigger hazardous reactions (e.g., hydrolysis or exothermic decomposition). Always use glass or PTFE containers to prevent material incompatibility .

Q. How can researchers characterize the purity and structural integrity of Cerium(IV) tert-butoxide during synthesis?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Monitor Ce coordination and ligand environments (¹H/¹³C NMR in deuterated solvents).
  • X-ray Diffraction (XRD) : Confirm crystalline structure and phase purity.
  • Elemental Analysis : Verify stoichiometry of Ce, C, H, and O.
  • FT-IR Spectroscopy : Identify tert-butoxide ligand vibrations (e.g., C-O stretching at ~1100 cm⁻¹).
    Experimental protocols should align with journal guidelines for reproducibility, as emphasized in primary literature .

Q. What safety precautions are critical when working with Cerium(IV) tert-butoxide in oxidation reactions?

  • Methodological Answer : Use fume hoods for all procedures. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, immediately rinse with water and remove contaminated clothing. For spills, neutralize with dry sand or inert absorbents, avoiding water due to reactivity risks. Emergency protocols should reference GHS-compliant safety data sheets for analogous alkoxide compounds .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic structure and reactivity of Cerium(IV) tert-butoxide in catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model Ce(IV) oxidation states, ligand bonding, and redox behavior. Key parameters include:

  • Charge Density Analysis : Assess ionic vs. covalent contributions in Ce-O bonds.
  • Electron Localization Function (ELF) : Map electron distribution to predict reaction sites.
    These approaches, validated for cerium oxides (e.g., CeO₂), provide insights into Ce(IV) tert-butoxide’s catalytic mechanisms .

Q. What strategies resolve discrepancies in reported catalytic activities of Cerium(IV) tert-butoxide across studies?

  • Methodological Answer : Systematic analysis involves:

  • Control Experiments : Isolate variables like solvent polarity, temperature, and substrate ratios.
  • Kinetic Profiling : Compare turnover frequencies (TOF) under standardized conditions.
  • Post-Reaction Characterization : Use XPS or EPR to detect Ce(III)/Ce(IV) redox shifts.
    Contradictory data often arise from differences in synthetic routes or impurities; rigorous replication of literature methods is critical .

Q. How can researchers optimize reaction conditions for Ce(IV) tert-butoxide-mediated C–H activation?

  • Methodological Answer : Design a factorial experiment varying:

  • Ligand Ratios : Tert-butoxide vs. ancillary ligands (e.g., pyridine derivatives).
  • Solvent Effects : Compare polar aprotic (e.g., THF) vs. nonpolar solvents.
  • Additives : Redox mediators (e.g., TEMPO) to stabilize Ce(IV) intermediates.
    Advanced statistical tools (e.g., Design of Experiments, DoE) streamline optimization 12 .
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    31:37

Data Contradiction and Reproducibility

Q. Why do synthetic yields of Cerium(IV) tert-butoxide complexes vary significantly between laboratories?

  • Methodological Answer : Variations often stem from:

  • Moisture Sensitivity : Trace water degrades tert-butoxide ligands, altering stoichiometry.
  • Purification Methods : Sublimation vs. recrystallization impacts purity.
  • Starting Material Quality : Ce precursors (e.g., CeCl₃ vs. Ce(OtBu)₄) influence reactivity.
    Detailed reporting of experimental conditions (e.g., humidity levels, glovebox O₂/H₂O ppm) enhances reproducibility .

Q. How should researchers address conflicting literature on the stability of Ce(IV) tert-butoxide in protic solvents?

  • Methodological Answer : Conduct accelerated stability tests under controlled atmospheres:

  • TGA/DSC : Monitor thermal decomposition profiles.
  • In Situ IR : Track ligand dissociation in real-time.
    Contradictions may arise from solvent trace impurities or measurement techniques; cross-validate with multiple analytical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.